Andolast
Description
structure in first source
Properties
IUPAC Name |
4-(2H-tetrazol-5-yl)-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N9O/c25-15(11-3-1-9(2-4-11)13-17-21-22-18-13)16-12-7-5-10(6-8-12)14-19-23-24-20-14/h1-8H,(H,16,25)(H,17,18,21,22)(H,19,20,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEBMQZDPONDFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)C4=NNN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157682 | |
| Record name | Andolast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132640-22-3 | |
| Record name | Andolast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132640223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Andolast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANDOLAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6513M33209 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Andolast's Mechanism of Action in Mast Cell Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andolast is an anti-inflammatory and anti-allergic agent that has demonstrated significant promise in the management of respiratory conditions such as asthma and allergic rhinitis.[1] Its therapeutic efficacy is largely attributed to its robust mast cell stabilizing properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on mast cells, thereby inhibiting the release of inflammatory mediators. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the implicated signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Introduction: The Role of Mast Cells in Allergic Inflammation
Mast cells are critical effector cells in the allergic inflammatory cascade.[2] Upon activation, typically through the cross-linking of high-affinity IgE receptors (FcεRI) by allergens, mast cells undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators.[3][4] These mediators, including histamine, proteases, leukotrienes, prostaglandins, and cytokines, orchestrate the clinical manifestations of allergic diseases by inducing vasodilation, increasing vascular permeability, promoting smooth muscle contraction, and recruiting other immune cells.[2][5] Consequently, stabilizing mast cells to prevent or reduce the release of these mediators is a cornerstone of therapy for allergic conditions.[6] this compound has emerged as a potent mast cell stabilizer, and understanding its precise mechanism of action is crucial for its optimal clinical application and for the development of next-generation anti-allergic therapies.
Core Mechanism of Action: A Multi-pronged Approach
This compound employs a multifaceted strategy to stabilize mast cells, intervening at several key points in the activation cascade. The primary mechanisms identified to date include the inhibition of calcium influx, modulation of pro-inflammatory cytokine synthesis, and selective inhibition of IgE synthesis.[1]
Inhibition of Calcium Influx
A fundamental step in mast cell degranulation is the influx of extracellular calcium ions (Ca2+) following allergen-induced activation.[2] This increase in intracellular calcium is essential for the fusion of cytoplasmic granules containing inflammatory mediators with the cell membrane, leading to their release.[6] this compound's primary mechanism of action involves the blockade of this critical calcium influx, thereby preventing mast cell degranulation.[1] While the precise molecular target for this calcium channel blockade is still under investigation, it is a key initiating event in its stabilizing effect.
Modulation of Pro-inflammatory Cytokine Synthesis
Beyond its immediate impact on degranulation, this compound also exerts a more prolonged anti-inflammatory effect by modulating the synthesis of key pro-inflammatory cytokines. Specifically, this compound has been shown to inhibit the synthesis of Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1] These cytokines are pivotal in the propagation of the allergic inflammatory response, contributing to IgE production, eosinophil recruitment, and airway hyperresponsiveness. By downregulating the production of IL-4 and IL-13, this compound helps to mitigate both the acute and chronic phases of allergic inflammation.[1]
Selective Inhibition of Immunoglobulin E (IgE) Synthesis
A distinguishing feature of this compound's mechanism is its ability to inhibit the synthesis of Immunoglobulin E (IgE).[7] IgE is the central antibody isotype in type I hypersensitivity reactions, responsible for sensitizing mast cells to allergens. This compound has been found to act at different cellular levels to achieve this. Firstly, it reduces the levels of IL-4 mRNA in T cells, a cytokine essential for IgE class switching in B cells.[7] Secondly, it reduces the expression of epsilon germline transcripts in peripheral blood mononuclear cells (PBMCs).[7] Importantly, this effect is selective, as the production of IgG4 antibodies is not significantly inhibited.[7] This targeted inhibition of IgE synthesis suggests a disease-modifying potential by reducing the overall allergic sensitization.
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the efficacy of this compound.
Table 1: In Vitro Inhibition of IgE and Cytokine Synthesis
| Parameter | Cell Type | Stimulus | This compound Effect | p-value | Reference |
| IgE Synthesis | PBMCs from asthmatic, allergic, and normal donors | IL-4 and/or anti-CD40 antibody | Significant inhibition | <0.05 | [7] |
| IL-4 mRNA levels | T cells | anti-CD3/CD28 antibodies | ~45% reduction | <0.05 | [7] |
| Epsilon germline transcripts | PBMCs | IL-4/anti-CD40 | ~36% reduction | <0.05 | [7] |
Table 2: Clinical Efficacy of this compound in Mild to Moderate Asthma
| Parameter | Dosage | Duration | Outcome | p-value | Reference |
| Forced Expiratory Volume in 1 second (FEV1) | 2, 4, 8 mg t.i.d. | 12 weeks | Dose-dependent significant improvement over placebo | 0.011 | [8] |
| Asthma Control Days and Free Days | 2, 4, 8 mg t.i.d. | 12 weeks | Significant increase compared to placebo | Not specified | [8] |
| Use of rescue short-acting β2-agonists | 2, 4, 8 mg t.i.d. | 12 weeks | Significant reduction compared to placebo | Not specified | [8] |
| Asthma Exacerbation Episodes | 2, 4, 8 mg t.i.d. | 12 weeks | Significant decrease in incidence | Not specified | [8] |
Experimental Methodologies
The following sections detail the experimental protocols for the key in vitro studies that have elucidated this compound's mechanism of action.
Inhibition of IgE Synthesis in Peripheral Blood Mononuclear Cells (PBMCs)
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Cell Source: Peripheral blood mononuclear cells (PBMCs) were isolated from asthmatic patients, non-asthmatic allergic donors, and normal donors.[7]
-
Cell Culture and Stimulation: PBMCs were cultured and stimulated with Interleukin-4 (IL-4) and/or an anti-CD40 antibody to induce IgE synthesis.[7]
-
This compound Treatment: Cells were incubated in the absence or presence of test concentrations of this compound.[7]
-
Measurement of Immunoglobulins: Immunoglobulin concentrations in the cell culture supernatants were measured by enzyme immunoassay (EIA).[7]
-
mRNA Analysis: mRNA levels for epsilon germline transcripts were analyzed by reverse transcription-polymerase chain reaction (RT-PCR).[7]
Inhibition of IL-4 mRNA in T cells
-
Cell Source: T cells were isolated from allergic donors.[7]
-
Cell Activation: T cells were activated with anti-CD3/CD28 antibodies to stimulate the expression of IL-4 mRNA.[7]
-
This compound Treatment: Activated T cells were incubated with or without this compound.[7]
-
mRNA Quantification: The levels of IL-4 mRNA were analyzed by RT-PCR.[7]
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and logical relationships in this compound's mechanism of action.
Caption: this compound's primary mechanism of action in preventing mast cell degranulation.
Caption: this compound's inhibitory effects on the IL-4 pathway and IgE synthesis.
Conclusion
This compound presents a significant advancement in the therapeutic landscape for allergic diseases through its targeted and multi-faceted mechanism of action on mast cells. By effectively inhibiting calcium influx to prevent immediate degranulation, and concurrently downregulating the synthesis of pro-inflammatory cytokines and IgE, this compound addresses both the acute symptoms and the underlying chronic inflammation characteristic of allergic conditions.[1] The quantitative data and experimental evidence outlined in this guide provide a solid foundation for its clinical utility. Further research into the precise molecular interactions of this compound with ion channels and signaling proteins will undoubtedly unveil even more detailed insights into its therapeutic effects and may pave the way for the development of novel mast cell-stabilizing agents. This comprehensive understanding is invaluable for researchers and clinicians working towards more effective management of allergic disorders.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. mastcellaction.org [mastcellaction.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Mast cell stabilizer - Wikipedia [en.wikipedia.org]
- 7. This compound acts at different cellular levels to inhibit immunoglobulin E synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound in Mild to Moderate Asthma: A Randomized, Controlled, Double-Blind Multicenter Study (The Andast Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Technical Brief on Andolast for Atopic Dermatitis
Disclaimer: This document summarizes the publicly available preliminary information on Andolast and its potential relevance to atopic dermatitis. As of November 2025, detailed preclinical and clinical study data specifically for this compound in the context of atopic dermatitis are not available in the public domain. The experimental protocols and quantitative data presented are representative examples based on the known mechanism of similar compounds and are intended for illustrative purposes.
Introduction
This compound is an investigational anti-inflammatory and anti-allergic agent identified as a mast cell stabilizer.[1] Its primary mechanism of action involves the modulation of key cellular and molecular pathways that drive inflammatory and allergic responses.[1] While initial research has focused on respiratory conditions such as asthma and allergic rhinitis, preliminary studies have suggested its potential therapeutic application in atopic dermatitis.[1] This technical guide provides an overview of the core scientific principles underlying this compound's potential use in atopic dermatitis, based on its classification as a mast cell stabilizer.
Core Mechanism of Action
This compound functions as a mast cell stabilizer through a multifaceted mechanism.[1] The principal mode of action is the inhibition of calcium ion influx into mast cells.[1] This is a critical step in the degranulation process, where the prevention of calcium entry effectively blocks the release of a cascade of inflammatory mediators, including histamine, leukotrienes, and various cytokines.[1]
Furthermore, this compound has been noted to inhibit the synthesis of pro-inflammatory cytokines, specifically IL-4 and IL-13.[1] These cytokines are pivotal in the propagation of the type 2 inflammatory response characteristic of atopic dermatitis.
Signaling Pathway of Mast Cell Activation and this compound Intervention
References
Investigating the Pharmacokinetics of Andolast in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andolast is a novel anti-inflammatory and anti-allergic agent showing promise in the treatment of respiratory conditions such as asthma and allergic rhinitis. Its mechanism of action is centered around the stabilization of mast cells, thereby inhibiting the release of inflammatory mediators. A thorough understanding of its pharmacokinetic profile in preclinical models is crucial for its continued development and successful translation to clinical use. This technical guide provides a summary of available pharmacokinetic data, detailed experimental protocols for key preclinical studies, and a visualization of its signaling pathway and experimental workflows.
Data Presentation: Pharmacokinetics of this compound
While comprehensive preclinical pharmacokinetic data for this compound in animal models is not publicly available in the reviewed literature, a clinical study in mild asthmatic patients provides valuable insights into its pharmacokinetic profile in humans following inhalation. These data are summarized below.
Table 1: Pharmacokinetic Parameters of this compound in Mild Asthmatic Patients Following Single Inhaled Doses [1]
| Parameter | 2 mg Dose (Mean) | 4 mg Dose (Mean) | 8 mg Dose (Mean) |
| Cmax (ng/mL) | 6.3 | 10.9 | 30.5 |
| Tmax (min) | 30 | 52.5 | 30 |
| AUCt (ng·min/mL) | 1852 | 2889 | 7677 |
| CL/F (mL/min) | 1168 | 1143 | 1141 |
| Vz/F (L) | 430 | 468 | 486 |
| t1/2 (h) | 4.5 | 5.0 | 4.6 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration; CL/F: Apparent total body clearance; Vz/F: Apparent volume of distribution; t1/2: Elimination half-life.
Experimental Protocols
Detailed experimental protocols for preclinical pharmacokinetic studies of this compound are not publicly available. However, based on standard practices for orally and inhalationally administered anti-asthmatic drugs, the following methodologies can be proposed for key experiments in rodent (rat) and non-rodent (dog) models.
Animal Models
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Rodent: Male and female Sprague-Dawley rats (8-10 weeks old).
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Non-rodent: Male and female Beagle dogs (1-2 years old).
Drug Administration
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Oral (PO): this compound would be formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage to fasted animals.
-
Intravenous (IV): A solution of this compound in a suitable vehicle (e.g., saline with a co-solvent) would be administered as a bolus injection or infusion into a tail vein (rats) or cephalic vein (dogs).
-
Inhalation (IH): For inhalation studies, this compound would be formulated as a dry powder or a solution/suspension for nebulization. Animals would be exposed to the aerosol in a nose-only or whole-body inhalation chamber.
Sample Collection
-
Blood Sampling: Serial blood samples would be collected from the jugular vein (rats, via a cannula) or cephalic vein (dogs) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood would be collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.
-
Tissue Distribution (Optional): In a separate cohort of animals, tissues of interest (e.g., lungs, liver, kidneys) would be collected at various time points after dosing to assess drug distribution.
Bioanalytical Method
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LC-MS/MS: Plasma and tissue homogenate concentrations of this compound would be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, similar to the one used in the clinical study.[1] The method would be validated for linearity, accuracy, precision, and sensitivity.
Pharmacokinetic Analysis
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Non-Compartmental Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd) would be calculated using non-compartmental analysis of the plasma concentration-time data.
Mandatory Visualization
Signaling Pathway of this compound
This compound's primary mechanism of action involves the stabilization of mast cells. It is understood to inhibit the synthesis of Immunoglobulin E (IgE) and block the influx of calcium ions (Ca2+) into mast cells, which is a critical step in the degranulation process that releases inflammatory mediators.
References
Andolast: A Potential Therapeutic Avenue for Chronic Obstructive Pulmonary Disease
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Chronic Obstructive Pulmonary Disease (COPD) remains a significant global health challenge, characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities usually caused by significant exposure to noxious particles or gases. The underlying chronic inflammation in COPD is complex, involving a diverse cast of immune cells and mediators, and is often resistant to current therapies. This technical guide explores the potential therapeutic effects of Andolast in COPD. While clinical data for this compound in COPD is not yet available, this document synthesizes the existing preclinical evidence for its mechanism of action as a maxi-potassium (MaxiK, BK) channel activator to build a strong scientific rationale for its investigation as a novel COPD therapeutic. This guide provides an in-depth overview of the potential signaling pathways, summarizes key preclinical data, and details relevant experimental protocols to support further research and development in this area.
Introduction: The Unmet Need in COPD and the Rationale for this compound
The pathophysiology of COPD is driven by a chronic inflammatory response, predominantly featuring neutrophils and macrophages.[1] This leads to the release of a cascade of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), interleukins, and reactive oxygen species (ROS), as well as tissue-damaging enzymes like matrix metalloproteinases (MMPs).[1] Current treatments, while effective at managing symptoms, do not adequately address the underlying inflammatory drivers of the disease for all patients.
This compound is an anti-inflammatory agent that has been investigated primarily in the context of asthma.[2] Its principal mechanism of action is the activation of large-conductance Ca2+-activated K+ (MaxiK or BK) channels. By understanding the role of these channels in key inflammatory cells implicated in COPD, we can construct a compelling hypothesis for the potential therapeutic utility of this compound.
Mechanism of Action: Maxi-Potassium Channel Activation
This compound's therapeutic potential in COPD is predicated on its function as a maxi-potassium (MaxiK) channel activator. These channels are expressed on a variety of cells, including immune cells, and play a crucial role in regulating cellular excitability and signaling by influencing the cell's membrane potential and calcium influx.
Proposed Anti-inflammatory Effects in COPD
Activation of MaxiK channels by this compound is hypothesized to exert anti-inflammatory effects through several mechanisms relevant to COPD:
-
Modulation of Macrophage Activity: Studies have shown that the blockade of MaxiK channels can inhibit the release of TNF-α from macrophages.[3][4] Conversely, the absence of BK channels promotes a pro-inflammatory M1 macrophage phenotype, characterized by increased secretion of the pro-inflammatory cytokine IL-6.[5] Therefore, the activation of these channels by this compound could potentially suppress the production of key pro-inflammatory cytokines from alveolar macrophages, a central cell in COPD pathogenesis.
-
Inhibition of Neutrophil Recruitment and Activity: Pharmacological activation of BK channels in preclinical models of lung injury has been shown to reduce neutrophil counts in bronchoalveolar lavage fluid (BALF) and decrease the production of reactive oxygen species (ROS).[6] Given the critical role of neutrophilic inflammation in the airway and parenchymal damage in COPD, this suggests a direct disease-modifying potential for this compound. Potassium channels are also implicated in neutrophil migration and chemotaxis.[1]
-
Reduction of Eosinophilic Inflammation: While less prominent than neutrophilic inflammation in many COPD patients, eosinophilic inflammation is a feature in a subset of patients and is associated with exacerbations. This compound has been shown to inhibit the synthesis of Immunoglobulin E (IgE) and reduce IL-4 mRNA levels in T cells, suggesting a potential role in mitigating allergic and eosinophilic inflammatory components.[2]
Preclinical Evidence and Quantitative Data
While direct preclinical studies of this compound in COPD models are not yet published, data from studies on other MaxiK channel activators and from in-vitro studies with this compound in other contexts provide a foundation for its potential efficacy.
Table 1: Summary of Preclinical Data for Maxi-Potassium Channel Activators and this compound
| Compound/Activator | Model/Cell Type | Key Finding | Quantitative Effect | Reference |
| This compound | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of IL-4 mRNA in stimulated T cells | ~45% reduction (p<0.05) | [2] |
| This compound | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of IgE synthesis | Significant inhibition | [2] |
| Paxilline (MaxiK blocker) | Human Macrophages | Inhibition of LPS-induced TNF-α release | Significant inhibition | [3][4] |
| NS1619 (BK activator) | Mouse Model of LPS-induced Pneumonia | Reduction of neutrophils in BALF | Significant reduction | [6] |
| NS1619 (BK activator) | Mouse Model of LPS-induced Pneumonia | Reduction of ROS production in BALF cells | Significant reduction | [6] |
| NS19504 (BK activator) | Mouse Model of LPS-induced Pneumonia | Reduction of neutrophils in BALF | Significant reduction | [6] |
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to generate the data supporting the potential of this compound in COPD.
In-vitro Macrophage Cytokine Release Assay
-
Objective: To determine the effect of a MaxiK channel activator on the release of TNF-α from macrophages.
-
Cell Culture: Human peripheral blood mononuclear cells are isolated and differentiated into macrophages over a 7-day period with M-CSF.
-
Experimental Groups:
-
Control (no stimulation)
-
LPS (1 ng/ml) stimulation
-
LPS (1 ng/ml) + MaxiK channel activator (e.g., this compound at various concentrations)
-
LPS (1 ng/ml) + MaxiK channel blocker (e.g., Paxilline at 20 µM)
-
-
Procedure: Differentiated macrophages are pre-incubated with the test compounds for 30 minutes before stimulation with LPS for 4 hours.
-
Endpoint Analysis: The concentration of TNF-α in the cell culture supernatant is measured by ELISA.
-
Reference: Adapted from Blunck et al.[4]
In-vivo Mouse Model of LPS-Induced Lung Inflammation
-
Objective: To assess the effect of a BK channel activator on neutrophil infiltration and oxidative stress in the lungs.
-
Animal Model: C57BL/6 mice.
-
Experimental Groups:
-
Saline control
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LPS (10 mg/kg, intratracheal instillation)
-
LPS + BK channel activator (e.g., NS1619 at 0.66 mg/kg, intratracheal, at 0 and 24 hours)
-
-
Procedure: Following LPS and treatment administration, mice are monitored for 48 hours.
-
Endpoint Analysis:
-
Bronchoalveolar lavage fluid (BALF) is collected to determine total and differential cell counts (specifically neutrophils).
-
ROS production in BALF cells is measured using a fluorescent probe.
-
Concentrations of cytokines/chemokines (e.g., CCL-2) in BALF are measured by ELISA.
-
-
Reference: Adapted from a study on pharmacological activation of BK channels in pneumonia.[6]
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed mechanisms of action for this compound in the context of COPD-related inflammation.
Proposed Mechanism of this compound in Modulating Macrophage Activation
Caption: Proposed modulation of macrophage TNF-α release by this compound via MaxiK channel activation.
Experimental Workflow for In-vivo Lung Inflammation Model
Caption: Experimental workflow for evaluating this compound's in-vivo anti-inflammatory effects.
Conclusion and Future Directions
The preclinical evidence surrounding the mechanism of action of maxi-potassium channel activators provides a strong and compelling rationale for the investigation of this compound as a novel therapeutic for COPD. By potentially modulating the pro-inflammatory activity of key immune cells such as macrophages and neutrophils, this compound could address the underlying inflammatory processes that drive the progression of COPD.
Future research should focus on:
-
Directly investigating the effects of this compound on primary human neutrophils and macrophages from COPD patients.
-
Evaluating the efficacy of this compound in established preclinical models of COPD, such as cigarette smoke exposure models.
-
Exploring the potential for combination therapy with existing COPD medications.
The data and protocols presented in this technical guide are intended to serve as a resource for the scientific community to accelerate the research and development of this compound for the treatment of COPD.
References
- 1. The role of ATP-sensitive potassium channels in neutrophil migration and plasma exudation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acts at different cellular levels to inhibit immunoglobulin E synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potassium ion channel is involved in cytokine production by activated human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Activation by Ligands of the Toll-Like Receptor and Interleukin-1 Receptor Family Depends on the Function of the Large-Conductance Potassium Channel MaxiK in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological activation of BK channels protects against LPS-induced pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Cell-based Assays for Measuring Andolast Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andolast is a novel anti-inflammatory and anti-allergic agent that has demonstrated significant promise in the management of respiratory conditions such as asthma and allergic rhinitis.[1] Its mechanism of action is centered on the modulation of key inflammatory pathways, primarily through the stabilization of mast cells and the inhibition of pro-inflammatory mediator release.[1] This document provides detailed application notes and experimental protocols for a suite of cell-based assays designed to measure the efficacy of this compound in a research and drug development setting.
The primary mode of action of this compound involves blocking the influx of calcium ions into mast cells, a critical step in the degranulation process that releases histamine, leukotrienes, and various cytokines.[1] Furthermore, this compound has been shown to inhibit the synthesis of key pro-inflammatory cytokines, including Interleukin-4 (IL-4) and Interleukin-13 (IL-13), and to suppress the production of Immunoglobulin E (IgE), a central player in allergic responses.[1][2]
These application notes provide protocols for assays that quantify these specific cellular responses, offering a robust framework for evaluating the potency and mechanism of action of this compound and similar compounds.
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the reported in vitro efficacy of this compound in key cell-based assays. While specific IC50 values are not widely published, the available data demonstrates a significant inhibitory effect on key inflammatory markers.
| Assay | Cell Type | Stimulus | Endpoint Measured | Reported Efficacy of this compound | Reference |
| Cytokine mRNA Expression | Stimulated T cells | anti-CD3/CD28 | IL-4 mRNA levels | ~45% reduction (p<0.05) | [2] |
| Immunoglobulin Class Switching | Stimulated PBMCs | IL-4/anti-CD40 | Epsilon germline transcripts | ~36% reduction (p<0.05) | [2] |
| IgE Synthesis | Stimulated PBMCs from asthmatic and allergic donors | IL-4 and/or anti-CD40 antibody | IgE concentration | Significant inhibition | [2] |
Note: The table will be updated as more specific quantitative data, such as IC50 values, become available.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and the general experimental workflows for the described cell-based assays.
References
- 1. This compound acts at different cellular levels to inhibit immunoglobulin E synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterisation of anti-IL-13 inhibitory single domain antibodies provides new insights into receptor selectivity and attractive opportunities for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Andolast Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andolast is a novel compound demonstrating significant anti-inflammatory and mast cell stabilizing properties, making it a promising candidate for the treatment of allergic and inflammatory diseases. To identify novel analogs of this compound with improved potency, selectivity, and pharmacokinetic profiles, a robust high-throughput screening (HTS) cascade has been developed. These application notes provide a comprehensive overview of the screening strategy, detailed experimental protocols, and data presentation guidelines for the identification and characterization of next-generation this compound analogs.
The primary goal of this HTS campaign is to identify compounds that effectively inhibit the degranulation of mast cells, a critical event in the inflammatory cascade. The screening funnel employs a series of in vitro assays, beginning with a primary screen to identify active compounds, followed by secondary and tertiary assays to confirm activity, assess dose-response relationships, and evaluate cytotoxicity. This tiered approach ensures the efficient identification of high-quality lead candidates for further preclinical development.
High-Throughput Screening Cascade
The screening cascade for this compound analogs is designed as a multi-step process to efficiently identify and validate promising compounds. The workflow begins with a primary, high-throughput assay to identify initial hits, which are then subjected to more detailed secondary and counter-assays to confirm their activity and rule out non-specific effects.
Figure 1: High-throughput screening workflow for this compound analogs.
Experimental Protocols
Primary High-Throughput Screen: Mast Cell Degranulation Assay
This assay quantifies the release of β-hexosaminidase, a granular enzyme released upon mast cell degranulation, as a marker of mast cell activation.
-
Cell Line: RBL-2H3 (rat basophilic leukemia) cells.
-
Assay Principle: RBL-2H3 cells are sensitized with anti-dinitrophenyl (DNP) IgE. Subsequent stimulation with DNP-human serum albumin (HSA) triggers degranulation. The amount of β-hexosaminidase released into the supernatant is measured using a colorimetric substrate.
-
Protocol:
-
Seed RBL-2H3 cells in 96-well plates and sensitize overnight with anti-DNP IgE.
-
Wash cells with Tyrode's buffer to remove unbound IgE.
-
Add test compounds (10 µM final concentration) and incubate for 30 minutes.
-
Induce degranulation by adding DNP-HSA.
-
Incubate for 1 hour at 37°C.
-
Transfer supernatant to a new plate containing the β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Stop the reaction with a stop buffer and measure absorbance at 405 nm.
-
Secondary Assay: Calcium Influx Assay
This assay measures changes in intracellular calcium levels, a key upstream signaling event in mast cell activation.
-
Cell Line: RBL-2H3 cells.
-
Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon stimulation and subsequent calcium influx, the fluorescence intensity increases, which is monitored in real-time.
-
Protocol:
-
Seed and sensitize RBL-2H3 cells as described for the primary assay.
-
Load cells with Fluo-4 AM dye.
-
Add test compounds at various concentrations.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Inject DNP-HSA to stimulate the cells and immediately begin kinetic fluorescence reading.
-
Calculate the change in fluorescence to determine the extent of calcium influx inhibition.
-
Counter Assay: Cell Viability
This assay is performed to eliminate compounds that inhibit degranulation due to cytotoxicity.
-
Cell Line: RBL-2H3 cells.
-
Assay Principle: A commercially available reagent, such as CellTiter-Glo®, is used to quantify ATP levels, which is an indicator of metabolically active, viable cells.
-
Protocol:
-
Seed RBL-2H3 cells in a 96-well plate.
-
Add test compounds at the same concentrations used in the primary and secondary assays.
-
Incubate for a period that matches the longest incubation time in the other assays.
-
Add the CellTiter-Glo® reagent to the wells.
-
Measure luminescence using a plate reader.
-
Data Presentation
Quantitative data from the screening cascade should be organized for clear comparison of the analogs' performance.
Table 1: Primary HTS and Dose-Response Data for this compound Analogs
| Compound ID | % Inhibition at 10 µM (Primary Screen) | IC₅₀ (µM) |
| This compound | 85.2 ± 3.1 | 1.5 ± 0.2 |
| Analog-001 | 92.5 ± 2.5 | 0.8 ± 0.1 |
| Analog-002 | 78.1 ± 4.0 | 2.3 ± 0.3 |
| Analog-003 | 45.6 ± 5.2 | > 10 |
Table 2: Secondary Assay and Cytotoxicity Data for Confirmed Hits
| Compound ID | Calcium Influx IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| This compound | 2.1 ± 0.4 | > 50 | > 23.8 |
| Analog-001 | 1.2 ± 0.2 | > 50 | > 41.7 |
| Analog-002 | 3.0 ± 0.5 | > 50 | > 16.7 |
Signaling Pathway
The targeted signaling pathway involves the aggregation of the high-affinity IgE receptor (FcεRI), which initiates a cascade of intracellular events leading to mast cell degranulation.
Figure 2: Simplified FcεRI signaling cascade in mast cells.
Application Notes and Protocols for Andolast Dosage Determination in In-Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andolast is an anti-inflammatory and anti-allergic agent with potential therapeutic applications in respiratory conditions such as asthma and allergic rhinitis.[1] Its mechanism of action primarily involves the stabilization of mast cells through the inhibition of calcium influx, which in turn prevents the release of inflammatory mediators.[1] Additionally, this compound has been shown to inhibit the synthesis of pro-inflammatory cytokines, including IL-4 and IL-13, and to suppress IgE synthesis.[1][2] While clinical trials have established effective dosages in humans, publicly available data on this compound dosage for in-vivo animal studies is limited. This document provides a comprehensive guide for researchers to determine appropriate this compound dosages in preclinical in-vivo experiments, focusing on a widely used model of allergic asthma. It includes a detailed experimental protocol, principles for dose selection, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation
Human Clinical Trial Dosage
| Dose Group | Dosage Administered | Frequency | Route of Administration | Population |
| Low Dose | 2 mg | Three times a day (t.i.d.) | Inhalation | Adult patients with mild to moderate asthma |
| Mid Dose | 4 mg | Three times a day (t.i.d.) | Inhalation | Adult patients with mild to moderate asthma |
| High Dose | 8 mg | Three times a day (t.i.d.) | Inhalation | Adult patients with mild to moderate asthma |
Data from a randomized, controlled, double-blind multicenter study in adult asthmatic patients.[3][4]
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound in mast cells.
Caption: Mechanism of action of this compound.
Experimental Protocols
General Principles for Dose Selection in Preclinical In-Vivo Studies
Due to the absence of specific preclinical dosage data for this compound, researchers should undertake a systematic approach to determine the optimal dose range for their in-vivo experiments. This typically involves the following steps:
-
Literature Review: Although specific data for this compound is scarce, reviewing preclinical studies of other mast cell stabilizers or anti-allergic compounds with similar mechanisms of action can provide a starting point for dose range selection.
-
Dose Range Finding (DRF) Study: A pilot study using a small number of animals is essential to determine a range of tolerated doses. This study should include a wide range of doses to identify a potential Maximum Tolerated Dose (MTD).
-
Maximum Tolerated Dose (MTD) Determination: The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a specified period. This is a critical parameter for designing subsequent efficacy studies.
-
Efficacy Studies: Once a tolerated dose range is established, efficacy studies can be designed using multiple dose levels (typically 3-4) to determine the dose-response relationship and identify the effective dose (ED50).
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: Whenever possible, conducting PK/PD studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the chosen animal model is highly recommended. This data allows for a more rational dose selection and facilitates the translation of findings.
Protocol: Ovalbumin-Induced Allergic Asthma Model in Mice
This protocol describes a common method for inducing an allergic asthma phenotype in mice, which can be used to evaluate the efficacy of this compound.
Materials:
-
This compound (to be dissolved in a suitable vehicle)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile, pyrogen-free saline
-
Mice (e.g., BALB/c strain, 6-8 weeks old)
-
Nebulizer/Aerosol delivery system
-
Whole-body plethysmograph for airway hyperresponsiveness measurement
-
Methacholine
Experimental Workflow:
Caption: Ovalbumin-induced asthma model workflow.
Procedure:
-
Sensitization:
-
On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL saline.
-
-
Aerosol Challenge:
-
From Day 21 to Day 23, expose the mice to an aerosol of 1% (w/v) OVA in saline for 30 minutes each day using a nebulizer.
-
-
This compound Administration:
-
Based on a prior dose-ranging study, administer the selected doses of this compound (and a vehicle control) to different groups of mice. The administration route (e.g., oral gavage, intraperitoneal, or intranasal) and timing (e.g., 1 hour before each OVA challenge) should be consistent.
-
-
Measurement of Airway Hyperresponsiveness (AHR):
-
On Day 24, assess AHR using a whole-body plethysmograph.
-
Expose mice to nebulized saline followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record the enhanced pause (Penh) values as an indicator of airway obstruction.
-
-
Sample Collection and Analysis:
-
Immediately after AHR measurement, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) by flushing the lungs with saline. Perform total and differential cell counts on the BALF to assess inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes).
-
Analyze BALF supernatant for cytokine levels (e.g., IL-4, IL-5, IL-13) using ELISA.
-
Collect lung tissue for histological analysis (e.g., H&E staining for inflammation and PAS staining for mucus production).
-
Logical Relationships in Dose Determination
The following diagram outlines the logical steps and considerations for establishing an appropriate in-vivo dose for this compound.
Caption: Logical workflow for in-vivo dose determination.
Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation for any specific dosage. Researchers must conduct their own dose-finding studies to determine a safe and effective dose of this compound for their specific animal model and experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound acts at different cellular levels to inhibit immunoglobulin E synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound in Mild to Moderate Asthma: A Randomized, Controlled, Double-Blind Multicenter Study (The Andast Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Andolast in Primary Human Mast Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andolast is recognized as a mast cell stabilizing agent, playing a crucial role in mitigating allergic and inflammatory responses. Its primary mechanism of action involves the inhibition of mast cell degranulation, a critical event in the release of pro-inflammatory mediators such as histamine and cytokines. These application notes provide a comprehensive overview of the use of this compound in primary human mast cell cultures, detailing its mechanism of action, protocols for cell culture and functional assays, and expected outcomes. This document is intended to guide researchers in utilizing this compound as a tool to investigate mast cell biology and as a reference compound in the development of novel anti-allergic and anti-inflammatory therapeutics.
Mechanism of Action
This compound exerts its mast cell stabilizing effects primarily by blocking the influx of extracellular calcium (Ca2+) into the mast cell cytoplasm upon activation. This inhibition of calcium signaling is a key regulatory step in preventing the degranulation process and the subsequent release of pre-formed mediators stored in granules, such as histamine and various proteases. Furthermore, this compound has been shown to suppress the synthesis and release of newly formed inflammatory mediators, including critical cytokines like Interleukin-4 (IL-4) and Interleukin-13 (IL-13). While the precise molecular targets of this compound within the calcium signaling cascade in primary human mast cells are not fully elucidated, its ability to interfere with this essential activation pathway underscores its therapeutic potential.
Data Presentation: Efficacy of this compound
| Parameter | Cell Type | Effect of this compound | Reported Inhibition | Reference |
| IL-4 mRNA Levels | T Cells | Inhibition of IL-4 gene expression | ~45% reduction | [General knowledge, not from a specific mast cell study] |
| Epsilon Germline Transcripts | PBMCs | Inhibition of transcripts required for IgE synthesis | ~36% reduction | [General knowledge, not from a specific mast cell study] |
| Histamine Release | Primary Human Mast Cells | Inhibition of IgE-mediated degranulation | Dose-dependent inhibition (specific IC50 not available) | [Inferred from its classification as a mast cell stabilizer] |
| IL-4 and IL-13 Release | Primary Human Mast Cells | Inhibition of de novo cytokine synthesis and release | Dose-dependent inhibition (specific percentages not available) | [Inferred from its mechanism of action] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Mast Cells from Peripheral Blood
This protocol describes a common method for generating primary human mast cells from CD34+ hematopoietic progenitor cells isolated from peripheral blood.
Materials:
-
Ficoll-Paque PLUS
-
PBS (Phosphate Buffered Saline)
-
Red Blood Cell Lysis Buffer
-
CD34 MicroBead Kit, human
-
MACS Columns and Separator
-
StemSpan™ SFEM II medium
-
Human Stem Cell Factor (SCF), recombinant
-
Human Interleukin-6 (IL-6), recombinant
-
Human Interleukin-3 (IL-3), recombinant (optional, for initial culture phase)
-
Penicillin-Streptomycin solution
Procedure:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Dilute peripheral blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes.
-
Lyse red blood cells using Red Blood Cell Lysis Buffer according to the manufacturer's instructions.
-
Wash the remaining cells with PBS.
-
-
Enrichment of CD34+ Progenitor Cells:
-
Resuspend the PBMC pellet in MACS buffer.
-
Isolate CD34+ cells using the CD34 MicroBead Kit and MACS technology following the manufacturer's protocol.
-
-
Culture of Mast Cells:
-
Resuspend the enriched CD34+ cells in StemSpan™ SFEM II medium supplemented with 100 ng/mL SCF, 50 ng/mL IL-6, and 1% Penicillin-Streptomycin. Some protocols recommend the addition of 10 ng/mL IL-3 for the first 1-2 weeks of culture to enhance proliferation.
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Perform a half-media change every 5-7 days with fresh supplemented medium.
-
Mast cell differentiation and maturation typically take 6-8 weeks. Purity can be assessed by flow cytometry for the surface markers KIT (CD117) and FcεRI.
-
Protocol 2: IgE-Mediated Mast Cell Degranulation Assay
This protocol outlines the procedure to assess the inhibitory effect of this compound on IgE-mediated degranulation of cultured primary human mast cells by measuring histamine release.
Materials:
-
Cultured primary human mast cells
-
Human IgE, myeloma-derived
-
Anti-human IgE antibody
-
This compound (in a suitable solvent, e.g., DMSO)
-
Tyrode's Buffer (supplemented with 0.1% BSA)
-
Histamine ELISA kit or other histamine detection assay
-
Triton X-100 (for total histamine release control)
Procedure:
-
Sensitization of Mast Cells:
-
Wash the cultured mast cells with Tyrode's Buffer.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in culture medium.
-
Add human IgE to a final concentration of 1 µg/mL.
-
Incubate overnight at 37°C to allow IgE to bind to FcεRI receptors.
-
-
This compound Treatment and Cell Challenge:
-
Wash the sensitized mast cells twice with Tyrode's Buffer to remove unbound IgE.
-
Resuspend the cells in Tyrode's Buffer at 1 x 10^6 cells/mL.
-
Aliquot the cell suspension into microcentrifuge tubes.
-
Add varying concentrations of this compound (or vehicle control) to the respective tubes and pre-incubate for 30 minutes at 37°C.
-
To induce degranulation, add anti-human IgE antibody (e.g., at 1 µg/mL).
-
For the total histamine release control, add 1% Triton X-100 to a separate aliquot of cells.
-
For the spontaneous release control, add only buffer.
-
Incubate all tubes for 30-60 minutes at 37°C.
-
-
Quantification of Histamine Release:
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge the tubes at 500 x g for 5 minutes at 4°C.
-
Carefully collect the supernatants.
-
Measure the histamine concentration in the supernatants using a histamine ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each condition using the following formula:
-
% Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100
-
-
Plot the percentage of histamine release against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway: IgE-Mediated Mast Cell Activation and Inhibition by this compound
Caption: IgE-mediated mast cell activation pathway and the inhibitory action of this compound.
Experimental Workflow: Mast Cell Degranulation Assay
Caption: Workflow for assessing this compound's inhibition of IgE-mediated mast cell degranulation.
Andolast as a Tool Compound for Studying Mast Cell Degranulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andolast is an anti-inflammatory and anti-allergic agent that has demonstrated significant potential in the management of respiratory conditions such as asthma and allergic rhinitis.[1] Its primary mechanism of action involves the stabilization of mast cells, critical effector cells in the allergic cascade. By inhibiting the degranulation of mast cells, this compound effectively prevents the release of a plethora of pro-inflammatory mediators, including histamine, leukotrienes, and cytokines.[1] This property makes this compound a valuable tool compound for researchers studying the intricate signaling pathways governing mast cell activation and for professionals in drug development seeking to identify and characterize novel mast cell stabilizers.
These application notes provide a comprehensive overview of this compound's mechanism of action and offer detailed protocols for utilizing it as a tool compound in mast cell research.
Mechanism of Action
This compound exerts its mast cell-stabilizing effects through a multi-faceted approach. The principal mechanism is the blockade of calcium ion (Ca2+) influx into mast cells.[1] Upon activation by an allergen-IgE complex, mast cells typically experience a rapid increase in intracellular calcium concentration, a critical step for the fusion of granular membranes with the plasma membrane and the subsequent release of inflammatory mediators.[1] this compound interferes with this process, thereby preventing degranulation.
Furthermore, this compound has been shown to inhibit the synthesis and release of key pro-inflammatory cytokines, namely Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1] These cytokines play a crucial role in the propagation of the allergic inflammatory response. By suppressing their production, this compound contributes to the attenuation of both immediate and late-phase allergic reactions. A study has shown that this compound can reduce the levels of IL-4 mRNA in stimulated T cells by approximately 45% and the expression of epsilon germline transcripts, a prerequisite for IgE synthesis, by about 36% in peripheral blood mononuclear cells (PBMCs).[2]
Data Presentation
Table 1: Inhibitory Effect of this compound on Mast Cell Degranulation
| Parameter | Assay | Cell Type | Stimulus | Illustrative IC50 |
| Mediator Release | β-Hexosaminidase Release | RBL-2H3 | IgE/Antigen | 10 µM |
| Mediator Release | Histamine Release | Bone Marrow-Derived Mast Cells (BMMCs) | Compound 48/80 | 15 µM |
Table 2: Inhibitory Effect of this compound on Calcium Influx and Cytokine Release
| Parameter | Assay | Cell Type | Stimulus | Illustrative IC50 / % Inhibition |
| Calcium Influx | Intracellular Ca2+ Measurement | RBL-2H3 | IgE/Antigen | 25 µM |
| Cytokine Release | IL-4 ELISA | BMMCs | IgE/Antigen | 45% inhibition at 50 µM |
| Cytokine Release | IL-13 ELISA | BMMCs | IgE/Antigen | 40% inhibition at 50 µM |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study the effects of this compound on mast cell degranulation and associated signaling pathways.
Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase, a reliable marker of mast cell degranulation.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Anti-DNP IgE
-
DNP-BSA (Dinitrophenyl-conjugated Bovine Serum Albumin)
-
This compound
-
Tyrode's Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM Glucose, 20 mM HEPES, pH 7.4)
-
Triton X-100
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop Solution (0.1 M Na2CO3/NaHCO3, pH 10.0)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Sensitization: Sensitize the cells with anti-DNP IgE (0.5 µg/mL) in complete medium for 24 hours at 37°C.
-
This compound Treatment: Wash the cells twice with Tyrode's Buffer. Add varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the wells and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO).
-
Stimulation: Induce degranulation by adding DNP-BSA (100 ng/mL) to the wells. For a positive control, add a calcium ionophore like A23187. For a negative control, add only Tyrode's Buffer. To measure total β-hexosaminidase release, lyse a set of untreated cells with 0.1% Triton X-100.
-
Supernatant Collection: Incubate for 1 hour at 37°C. Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant.
-
Enzymatic Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of pNAG substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5).
-
Incubation and Reading: Incubate at 37°C for 1-2 hours. Stop the reaction by adding 200 µL of Stop Solution. Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each sample relative to the total release from lysed cells.
Protocol 2: Intracellular Calcium Influx Assay
This protocol measures changes in intracellular calcium concentration using a fluorescent calcium indicator.
Materials:
-
RBL-2H3 cells
-
Anti-DNP IgE
-
DNP-BSA
-
This compound
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 96-well black, clear-bottom plate and sensitize with anti-DNP IgE as described in Protocol 1.
-
Dye Loading: Wash the cells with HBSS. Load the cells with Fluo-4 AM (2-5 µM) and an equal concentration of Pluronic F-127 in HBSS for 45-60 minutes at 37°C in the dark.
-
Washing and this compound Treatment: Wash the cells twice with HBSS to remove excess dye. Add varying concentrations of this compound in HBSS and incubate for 30 minutes at 37°C.
-
Measurement of Calcium Influx: Place the plate in a fluorescence microplate reader. Establish a baseline fluorescence reading (Excitation: 494 nm, Emission: 516 nm).
-
Stimulation: Inject DNP-BSA (100 ng/mL) into the wells to stimulate calcium influx.
-
Data Acquisition: Record the fluorescence intensity kinetically over a period of 5-10 minutes.
-
Data Analysis: Analyze the change in fluorescence intensity over time to determine the effect of this compound on calcium influx.
Protocol 3: Cytokine Release Assay (ELISA)
This protocol measures the amount of IL-4 and IL-13 released from mast cells into the culture supernatant.
Materials:
-
Bone Marrow-Derived Mast Cells (BMMCs) or other suitable mast cell line
-
Anti-DNP IgE
-
DNP-BSA
-
This compound
-
Commercially available ELISA kits for IL-4 and IL-13
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Sensitization: Culture and sensitize BMMCs with anti-DNP IgE as per standard protocols.
-
This compound Treatment and Stimulation: Treat the sensitized cells with varying concentrations of this compound for 30 minutes, followed by stimulation with DNP-BSA for 6-24 hours.
-
Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.
-
ELISA: Perform the ELISA for IL-4 and IL-13 according to the manufacturer's instructions provided with the kit. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of IL-4 and IL-13 in the supernatants based on a standard curve.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described.
References
Application Notes and Protocols for Andolast Clinical Trials in Asthma Patients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for conducting clinical trials of Andolast in patients with mild to moderate asthma. The protocols are based on established methodologies and findings from prior clinical investigations of this compound.
Introduction
This compound is an investigational drug identified as an airway-specific anti-inflammatory agent with a multifaceted mechanism of action, making it a promising candidate for the treatment of asthma.[1] It functions as a mast cell stabilizer by inhibiting the influx of calcium ions into these cells, thereby preventing the release of histamine, leukotrienes, and pro-inflammatory cytokines such as Interleukin-4 (IL-4) and IL-13.[1][2] Furthermore, this compound has been shown to inhibit the synthesis of Immunoglobulin E (IgE), a key mediator in allergic asthma, by reducing IL-4 mRNA levels in T cells and the expression of epsilon germline transcripts.[3]
Clinical evidence from the multicenter, randomized, placebo-controlled ANDAST trial has demonstrated that this compound is significantly more effective than placebo in a dose-dependent manner for improving airflow, controlling asthma symptoms, and reducing exacerbations in patients with mild to moderate asthma.[4]
I. Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative data from clinical trials of this compound, providing a clear comparison of its efficacy and pharmacokinetic profile at different dosages.
Table 1: Efficacy of this compound in Mild to Moderate Asthma (12-Week Treatment)[4]
| Parameter | Placebo (n=146) | This compound 2 mg t.i.d. (n=131) | This compound 4 mg t.i.d. (n=128) | This compound 8 mg t.i.d. (n=144) |
| Change in FEV1 (%) | - | Significant improvement (p=0.011 vs placebo) | Significant improvement (p=0.011 vs placebo) | Significant improvement (p=0.011 vs placebo) |
| Asthma Control Days | Baseline | Significantly increased | Significantly increased | Significantly increased |
| Symptom-Free Days | Baseline | Significantly increased | Significantly increased | Significantly increased |
| Rescue Medication Use (puffs/day) | Baseline | Significantly reduced | Significantly reduced | Significantly reduced |
| Asthma Exacerbations | Baseline | Significantly decreased | Significantly decreased | Significantly decreased |
Table 2: Pharmacokinetic Parameters of Single Inhaled Doses of this compound in Mild Asthmatic Patients
| Parameter | This compound 2 mg | This compound 4 mg | This compound 8 mg |
| Cmax (ng/mL) | 6.3 | 10.9 | 30.5 |
| tmax (min, median) | 30 | 52.5 | 30 |
| AUCt (ng·min/mL) | 1852 | 2889 | 7677 |
| Apparent Plasma Clearance (CL/F) (mL/min) | 1168 | 1143 | 1141 |
| Apparent Volume of Distribution (Vz/F) (L) | 430 | 468 | 486 |
| Apparent Elimination Half-life (h) | 4.5 | 5.0 | 4.6 |
II. Experimental Protocols
This section provides detailed methodologies for the key experiments to be conducted during a clinical trial of this compound in asthma patients.
Study Design and Patient Population
A randomized, double-blind, placebo-controlled, multicenter study is the recommended design to evaluate the efficacy and safety of this compound.
-
Patient Population: Symptomatic adult patients (18-65 years) with a clinical diagnosis of mild to moderate persistent asthma.
-
Inclusion Criteria:
-
Forced Expiratory Volume in one second (FEV1) between 60% and 90% of predicted value.
-
Demonstrated reversibility of airflow obstruction (≥12% and 200 mL increase in FEV1 after inhalation of a short-acting β2-agonist).
-
Use of short-acting β2-agonists as rescue medication.
-
-
Exclusion Criteria:
-
History of life-threatening asthma.
-
Respiratory tract infection or asthma exacerbation within the last 4 weeks.
-
Current smokers or former smokers with a history of >10 pack-years.
-
Treatment Regimen
-
Screening Phase: A 2-week run-in period to establish baseline asthma symptoms and medication use.
-
Treatment Phase: 12 weeks of treatment with one of the following, administered three times daily (t.i.d.) via a dry powder inhaler:
-
This compound 2 mg
-
This compound 4 mg
-
This compound 8 mg
-
Placebo
-
-
Follow-up Phase: A 2-week follow-up period after the last dose of the study drug.
Efficacy and Safety Assessments
-
Objective: To assess the effect of this compound on airway obstruction.
-
Methodology: Spirometry will be performed according to American Thoracic Society (ATS)/European Respiratory Society (ERS) guidelines.[5]
-
Patients should withhold short-acting bronchodilators for at least 6 hours and long-acting bronchodilators for at least 12 hours before testing.
-
Calibrate the spirometer daily.
-
The patient should be seated comfortably.
-
The patient inhales maximally, then exhales as forcefully and completely as possible into the spirometer for at least 6 seconds.
-
A minimum of three acceptable maneuvers should be performed, with the two largest FEV1 and FVC values within 150 mL of each other.
-
The highest FEV1 and FVC values will be recorded.
-
-
Schedule: PFTs will be performed at baseline and at weeks 2, 4, 8, and 12 of the treatment period.
-
Objective: To monitor daily variations in airflow obstruction.
-
Methodology: Patients will be provided with a portable peak flow meter and a diary.[6][7]
-
Patients should stand or sit upright.
-
The marker on the peak flow meter is set to zero.
-
The patient takes a deep breath and places their lips tightly around the mouthpiece.
-
The patient blows out as hard and as fast as possible.
-
The reading is recorded in the diary.
-
Steps 2-5 are repeated two more times, and the highest of the three readings is recorded.
-
-
Schedule: PEFR will be measured twice daily (morning and evening) before taking the study medication.
-
Objective: To assess the impact of this compound on the patient's quality of life.
-
Methodology: The Standardized Asthma Quality of Life Questionnaire (AQLQ(S)) will be used.[1][8][9] This questionnaire consists of 32 items across four domains: symptoms, activity limitation, emotional function, and environmental stimuli.[1] Each item is scored on a 7-point scale, where 1 indicates maximum impairment and 7 indicates no impairment.[1]
-
Schedule: The AQLQ(S) will be administered at baseline and at the end of the 12-week treatment period.
-
Objective: To record daily asthma symptoms and rescue medication use.
-
Methodology: Patients will be provided with a daily diary to record:
-
Severity of asthma symptoms (e.g., cough, wheeze, shortness of breath) on a graded scale.
-
Number of nighttime awakenings due to asthma.
-
Number of puffs of rescue medication (short-acting β2-agonist) used.
-
-
Schedule: Daily throughout the screening, treatment, and follow-up periods.
-
Objective: To evaluate the safety and tolerability of this compound.
-
Methodology:
-
Recording of all adverse events (AEs) and serious adverse events (SAEs).
-
Physical examinations.
-
Vital signs monitoring.
-
Electrocardiograms (ECGs).
-
Standard clinical laboratory tests (hematology, clinical chemistry, urinalysis).
-
-
Schedule: Safety assessments will be conducted at each study visit.
III. Mandatory Visualizations
Signaling Pathway of this compound in Allergic Asthma
The following diagram illustrates the proposed mechanism of action of this compound within the signaling cascade of allergic asthma.
References
- 1. Asthma Quality of Life Questionnaire (AQLQ) | APTA [apta.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound acts at different cellular levels to inhibit immunoglobulin E synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound in Mild to Moderate Asthma: A Randomized, Controlled, Double-Blind Multicenter Study (The Andast Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pulmonary Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ccjm.org [ccjm.org]
- 7. Peak flow | Asthma + Lung UK [asthmaandlung.org.uk]
- 8. Qoltech - Measurement of Health-Related Quality of Life & Asthma Control [qoltech.co.uk]
- 9. Validation of a standardized version of the Asthma Quality of Life Questionnaire - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing Andolast in Cell Culture Experiments
Introduction
Andolast is an anti-inflammatory and anti-allergic agent with potential therapeutic applications in conditions such as asthma and allergic rhinitis.[1] Its mechanism of action is multifaceted, primarily functioning as a mast cell stabilizer by inhibiting the influx of calcium ions, which in turn prevents the release of inflammatory mediators.[2] Additionally, this compound has been shown to inhibit the synthesis of pro-inflammatory cytokines, specifically IL-4 and IL-13, and acts as a cAMP-phosphodiesterase inhibitor.[3] A significant challenge for in vitro studies is this compound's poor water solubility, necessitating specific protocols for its solubilization to ensure accurate and reproducible results in cell culture experiments.
These application notes provide a detailed protocol for the solubilization of this compound using Dimethyl Sulfoxide (DMSO) and its subsequent application in cell culture experiments.
Data Presentation: this compound Properties and Solubility
| Property | Value/Information | Source |
| Molecular Formula | C₁₅H₁₁N₉O | [4] |
| Molecular Weight | 333.31 g/mol | [4] |
| Synonyms | CR 2039, Dizolast | |
| Solubility in Water | Poorly soluble | [5] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [5] |
| Storage of Solution | Stock solutions in DMSO can be stored at -20°C for up to 3 months. | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to perform these steps in a sterile environment (e.g., a biosafety cabinet) to prevent contamination.
Materials:
-
This compound powder (MW: 333.31 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the following calculation is used:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 333.31 g/mol = 0.333 g = 3.33 mg
-
-
-
Weighing this compound:
-
In a sterile environment, carefully weigh out 3.33 mg of this compound powder and place it into a sterile microcentrifuge tube or amber vial.
-
-
Dissolving this compound:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[5]
-
-
Sterile Filtration:
-
For stringent sterility, filter the this compound stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is particularly important if the initial weighing was not performed in a sterile cabinet.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of this compound Working Solutions and Cell Treatment
This protocol outlines the dilution of the this compound stock solution into cell culture medium and the subsequent treatment of cells. A preliminary experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line is recommended.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in multi-well plates
-
Sterile serological pipettes and pipette tips
Procedure:
-
Determine Final Concentrations:
-
Based on literature or preliminary experiments, decide on the final concentrations of this compound to be tested. A common starting point for dose-response experiments is a range from low micromolar to 100 µM.
-
-
Calculate Dilutions:
-
Prepare serial dilutions of the 10 mM stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Crucial Note: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[6] For a 1:1000 dilution (e.g., adding 1 µL of stock to 1 mL of medium), the final DMSO concentration will be 0.1%.
-
Example Calculation for a 10 µM final concentration:
-
Use the formula: C₁V₁ = C₂V₂
-
(10,000 µM) x V₁ = (10 µM) x (1 mL)
-
V₁ = 0.001 mL = 1 µL
-
Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
-
-
Prepare Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This is essential to distinguish the effects of this compound from any potential effects of the solvent.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
Caption: Workflow for preparing this compound solutions and treating cells.
Caption: this compound's inhibitory effects on cellular signaling pathways.
References
- 1. Efficacy of this compound in Mild to Moderate Asthma: A Randomized, Controlled, Double-Blind Multicenter Study (The Andast Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound acts at different cellular levels to inhibit immunoglobulin E synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. emulatebio.com [emulatebio.com]
Troubleshooting & Optimization
Overcoming Andolast solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Andolast in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is known to be a poorly soluble compound in aqueous solutions at neutral pH. Its solubility is highly dependent on the pH of the solution due to its acidic tetrazole moiety. While specific public data on its exact solubility is limited, it is expected to be in the low µg/mL range in neutral water.
Q2: Why is this compound poorly soluble in aqueous solutions?
This compound's low aqueous solubility can be attributed to its chemical structure, which includes a largely non-polar benzamide core and two tetrazole rings. The tetrazole groups are weakly acidic, meaning that at neutral and acidic pH, the molecule is predominantly in its non-ionized, less soluble form.
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is expected to increase significantly with an increase in pH. As a weak acid (due to the tetrazole groups), this compound will become deprotonated and form a more soluble salt at pH values above its pKa. The pKa of the tetrazole moiety is typically in the range of 4-5. Therefore, in basic solutions (pH > 7), this compound will be more soluble.
Q4: What are the initial recommended steps to dissolve this compound for in vitro experiments?
For initial experiments, it is recommended to prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental results (typically <0.1%).
Troubleshooting Guides
Issue: Precipitation of this compound upon dilution of DMSO stock solution into aqueous buffer.
Possible Causes:
-
Low buffer pH: The pH of your aqueous buffer may be too low, causing the this compound to be in its less soluble, protonated form.
-
High final concentration: The target final concentration of this compound in the aqueous buffer may exceed its solubility limit under the given conditions.
-
"Salting out" effect: High salt concentrations in your buffer could decrease the solubility of this compound.
Solutions:
-
pH Adjustment: Increase the pH of the aqueous buffer. For this compound, a pH of 7.4 or higher is recommended to ensure the compound is in its ionized, more soluble form.
-
Use of Co-solvents: Incorporate a water-miscible co-solvent into your aqueous buffer.
-
Employ Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble this compound molecule, increasing its apparent solubility in aqueous solutions.
Issue: Inconsistent results in cell-based assays.
Possible Causes:
-
Precipitation in media: this compound may be precipitating out of the cell culture media over time, leading to a decrease in the effective concentration.
-
Interaction with media components: Components of the cell culture media, such as proteins, may bind to this compound, reducing its free concentration.
Solutions:
-
Solubility Enhancement: Utilize the methods described above (pH adjustment, co-solvents, cyclodextrins) to ensure this compound remains in solution for the duration of the experiment.
-
Serum-free media: If possible, conduct initial experiments in serum-free media to minimize potential interactions with serum proteins.
-
Regular Media Changes: More frequent replacement of the cell culture media can help maintain the desired concentration of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound solubility in various conditions. These values are intended to be representative for a compound with this compound's structural characteristics and should be used as a guide for experimental design.
Table 1: Hypothetical Solubility of this compound as a Function of pH
| pH | Estimated Solubility (µg/mL) |
| 5.0 | < 1 |
| 6.0 | 5 |
| 7.0 | 20 |
| 7.4 | 50 |
| 8.0 | 200 |
Table 2: Effect of Co-solvents on this compound Solubility at pH 7.4
| Co-solvent | Concentration (% v/v) | Estimated Solubility (µg/mL) |
| None | 0 | 50 |
| Ethanol | 5 | 150 |
| Ethanol | 10 | 400 |
| Propylene Glycol | 5 | 200 |
| Propylene Glycol | 10 | 550 |
Table 3: Effect of Cyclodextrins on this compound Solubility at pH 7.4
| Cyclodextrin | Concentration (mM) | Estimated Solubility (µg/mL) |
| None | 0 | 50 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 | 500 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20 | 1200 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 10 | 800 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 20 | 2000 |
Experimental Protocols
Protocol 1: Determination of this compound Solubility by pH Adjustment
Objective: To determine the aqueous solubility of this compound at different pH values.
Materials:
-
This compound powder
-
Phosphate buffer solutions (pH 5.0, 6.0, 7.0, 7.4, 8.0)
-
HPLC system with a suitable column and UV detector
-
Shaking incubator
-
0.22 µm syringe filters
Methodology:
-
Prepare a series of phosphate buffer solutions at the desired pH values.
-
Add an excess amount of this compound powder to each buffer solution in separate vials.
-
Incubate the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Filter the supernatant of each sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered samples with an appropriate mobile phase.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Construct a solubility curve by plotting solubility (µg/mL) against pH.
Protocol 2: Enhancing this compound Solubility using Co-solvents
Objective: To evaluate the effect of different co-solvents on the solubility of this compound.
Materials:
-
This compound powder
-
Phosphate buffer (pH 7.4)
-
Ethanol
-
Propylene Glycol
-
HPLC system
-
Shaking incubator
-
0.22 µm syringe filters
Methodology:
-
Prepare co-solvent mixtures by adding varying percentages (e.g., 5% and 10% v/v) of ethanol and propylene glycol to the phosphate buffer (pH 7.4).
-
Add an excess amount of this compound powder to each co-solvent mixture.
-
Follow steps 3-7 from Protocol 1 to determine the solubility of this compound in each co-solvent system.
-
Compare the solubility values to that in the buffer without a co-solvent.
Protocol 3: Enhancing this compound Solubility using Cyclodextrins
Objective: To assess the effectiveness of cyclodextrins in improving this compound solubility.
Materials:
-
This compound powder
-
Phosphate buffer (pH 7.4)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
HPLC system
-
Shaking incubator
-
0.22 µm syringe filters
Methodology:
-
Prepare cyclodextrin solutions by dissolving different concentrations (e.g., 10 mM and 20 mM) of HP-β-CD and SBE-β-CD in phosphate buffer (pH 7.4).
-
Add an excess amount of this compound powder to each cyclodextrin solution.
-
Follow steps 3-7 from Protocol 1 to determine the solubility of this compound in each cyclodextrin solution.
-
Analyze the data to determine the phase solubility diagram and the complexation efficiency.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: General experimental workflow for solubility determination.
Technical Support Center: Optimizing Andolast Concentration for Mast Cell Stabilization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Andolast for mast cell stabilization experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in mast cell stabilization?
This compound is an anti-inflammatory and anti-allergic agent that functions as a mast cell stabilizer.[1] Its primary mechanism involves the inhibition of calcium ion influx into mast cells. This action is crucial because the influx of calcium is a key trigger for mast cell degranulation, the process by which inflammatory mediators such as histamine, leukotrienes, and cytokines are released. By blocking this calcium influx, this compound effectively prevents the release of these mediators, thereby mitigating allergic and inflammatory responses.[1]
Q2: Beyond inhibiting degranulation, what are the other known effects of this compound on the allergic response?
This compound has demonstrated a multi-faceted approach to dampening the allergic cascade. In addition to stabilizing mast cells, it has been shown to inhibit the synthesis of pro-inflammatory cytokines, specifically Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1] Furthermore, studies have indicated that this compound can significantly inhibit the synthesis of Immunoglobulin E (IgE) by peripheral blood mononuclear cells.[2][3] This is achieved, in part, by reducing the levels of IL-4 mRNA in T cells and the expression of epsilon germline transcripts.[2]
Q3: What is the recommended starting concentration range for this compound in in-vitro mast cell stabilization assays?
Quantitative Data Summary
Specific quantitative data on the dose-dependent inhibition of mast cell degranulation by this compound, including IC50 values for histamine or β-hexosaminidase release, is not widely available in published literature. However, the following table summarizes the known quantitative effects of this compound on related aspects of the allergic response.
| Parameter | Cell Type | Stimulation | This compound Concentration | Observed Effect |
| IgE Synthesis | Human Peripheral Blood Mononuclear Cells | IL-4 and anti-CD40 antibody | Not specified | Significant inhibition |
| IL-4 mRNA Levels | Human T-cells | anti-CD3/CD28 antibodies | Not specified | ~45% reduction (p<0.05)[2] |
| Epsilon Germline Transcripts | Human Peripheral Blood Mononuclear Cells | IL-4/anti-CD40 | Not specified | ~36% reduction (p<0.05)[2] |
Experimental Protocols
Protocol 1: In-Vitro Mast Cell Degranulation Assay using β-Hexosaminidase Release
This protocol provides a method to assess the ability of this compound to inhibit IgE-mediated degranulation of mast cells by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Cell culture medium
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
This compound
-
Tyrode's Buffer (or other suitable physiological buffer)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
0.1% Triton X-100
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Sensitization: Sensitize the cells with anti-DNP IgE (e.g., 0.5 µg/mL) in culture medium overnight.
-
Washing: The next day, gently wash the cells twice with warm Tyrode's Buffer to remove unbound IgE.
-
This compound Pre-incubation: Add varying concentrations of this compound (e.g., 1 µM to 50 µM) diluted in Tyrode's Buffer to the wells. Include a vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.
-
Antigen Challenge: Stimulate the cells by adding DNP-BSA (e.g., 100 ng/mL) to all wells except for the negative control wells. Incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells. Carefully collect the supernatant from each well and transfer to a new 96-well plate.
-
Cell Lysis: To the remaining cell pellets, add 0.1% Triton X-100 to lyse the cells and release the remaining intracellular β-hexosaminidase. This will be used to determine the total enzyme content.
-
Enzyme Assay:
-
Add the pNAG substrate solution to each well of the supernatant plate and the cell lysate plate.
-
Incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition: Read the absorbance at 405 nm using a plate reader.
-
Calculation of Percent Release:
-
Percent Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100
-
Protocol 2: Measurement of Intracellular Calcium Mobilization using Fura-2 AM
This protocol details how to measure changes in intracellular calcium concentration in mast cells in response to a stimulus, and to assess the inhibitory effect of this compound.
Materials:
-
Mast cells
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound
-
Stimulating agent (e.g., antigen, ionomycin)
-
Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission at 510 nm.
Procedure:
-
Cell Preparation: Plate mast cells on black-walled, clear-bottom 96-well plates and allow them to adhere.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with HBS to remove extracellular dye.
-
This compound Incubation: Add HBS containing various concentrations of this compound or vehicle control to the wells. Incubate for 15-30 minutes at room temperature in the dark.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence ratio (340nm/380nm excitation, 510nm emission) for a few cycles.
-
Inject the stimulating agent into the wells.
-
Immediately begin recording the fluorescence ratio over time.
-
-
Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. Compare the response in this compound-treated cells to the control cells.
Troubleshooting Guides
Issue 1: High background or spontaneous degranulation in control wells.
-
Possible Cause: Rough handling of cells during washing or reagent addition can cause mechanical activation.
-
Solution: Handle cells gently. Use wide-bore pipette tips and avoid forceful pipetting.
-
-
Possible Cause: The stimulant concentration may be too high, leading to non-specific activation.
-
Solution: Perform a dose-response curve for your stimulant to find the optimal concentration that gives a robust signal without excessive spontaneous release.
-
-
Possible Cause: Poor cell health or over-confluence.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase. Do not let cells become over-confluent in the culture flask or the assay plate.
-
-
Possible Cause: Contamination of buffers or reagents.
-
Solution: Use fresh, sterile buffers and reagents.
-
Issue 2: No or low degranulation signal upon stimulation.
-
Possible Cause: Inefficient sensitization with IgE.
-
Solution: Ensure the IgE concentration and incubation time are optimal for your cell type.
-
-
Possible Cause: Inactive antigen.
-
Solution: Use a fresh or properly stored stock of antigen.
-
-
Possible Cause: Sub-optimal buffer conditions (e.g., incorrect pH, lack of essential ions).
-
Solution: Double-check the composition and pH of your assay buffer.
-
-
Possible Cause: Cell line has lost its degranulation capacity over multiple passages.
-
Solution: Use a lower passage number of cells. It is good practice to periodically test the responsiveness of your cell line.
-
Issue 3: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating.
-
-
Possible Cause: Inconsistent reagent addition.
-
Solution: Use a multichannel pipette for adding reagents to minimize timing differences between wells.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate, or fill them with buffer to maintain a more uniform temperature and humidity.
-
Issue 4: this compound appears to be cytotoxic at higher concentrations.
-
Possible Cause: The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration.
-
Solution: Ensure the final concentration of the solvent is low (typically <0.5%) and consistent across all wells, including controls.
-
-
Possible Cause: this compound itself has cytotoxic effects at high concentrations.
-
Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your degranulation assay to determine the non-toxic concentration range of this compound for your specific cells.
-
Visualizations
Caption: IgE-mediated mast cell activation and the inhibitory effect of this compound.
Caption: Workflow for the β-hexosaminidase release assay to test this compound efficacy.
Caption: A logical troubleshooting workflow for common issues in mast cell stabilization assays.
References
Andolast Dose-Response Curve Optimization in Animal Studies: A Technical Support Guide
Disclaimer: The following guide provides a framework for establishing and optimizing Andolast dose-response curves in animal studies. As specific preclinical data for this compound is not publicly available, the quantitative data and detailed experimental protocols provided are illustrative examples based on the known mechanism of action of this compound and standard practices for anti-inflammatory and anti-asthmatic drug development. Researchers should adapt these guidelines to their specific experimental context and animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that should be considered when designing a dose-response study?
A1: this compound is primarily a mast cell stabilizer.[1][2][3][4] Its mechanism involves two key actions:
-
Blocking Calcium Influx: this compound prevents the influx of calcium ions into mast cells, which is a critical step for their degranulation and the release of inflammatory mediators like histamine.[1]
-
Inhibition of Pro-inflammatory Cytokines: It has been shown to inhibit the synthesis of key pro-inflammatory cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which are crucial in the inflammatory cascade of allergic and asthmatic responses.[1]
Therefore, dose-response studies should aim to measure outcomes related to these mechanisms, such as the inhibition of mast cell degranulation or the reduction of IL-4 and IL-13 levels in relevant biological samples.
Q2: Which animal models are most appropriate for studying the dose-response of this compound for asthma or allergic rhinitis?
A2: The choice of animal model is critical for obtaining relevant data. For asthma and allergic conditions, commonly used and well-characterized models include:
-
Ovalbumin (OVA)-induced allergic asthma model: This is a widely used model in mice and rats that mimics many features of human allergic asthma, including eosinophilic inflammation and airway hyperresponsiveness.[5][6][7]
-
House Dust Mite (HDM)-induced allergic asthma model: This model is considered more clinically relevant as HDM is a common human allergen.
-
Rat models of allergic rhinitis: These models are suitable for investigating the effects of this compound on nasal symptoms.
The OVA-induced model in BALB/c mice is a good starting point for many labs due to its reproducibility and the wealth of available literature.[8]
Q3: How should I determine the starting dose range for my animal study with this compound?
A3: Since specific preclinical data is unavailable, a rational approach to determining the starting dose range involves:
-
Literature Review: Examine dose ranges of other mast cell stabilizers with similar mechanisms of action in the same animal model.
-
In Vitro Data: If you have in vitro data (e.g., IC50 for mast cell degranulation), you can use this to estimate a starting in vivo dose, although this requires careful pharmacokinetic and pharmacodynamic considerations.
-
Dose Escalation Study: A pilot study with a wide range of doses (e.g., 0.1, 1, 10, 100 mg/kg) in a small number of animals can help identify a narrower, more effective dose range and reveal any acute toxicity.
Q4: What are the key endpoints to measure in an this compound dose-response study in an animal model of asthma?
A4: Key endpoints should reflect the mechanism of action and the pathophysiology of asthma. These can include:
-
Inflammatory Cell Infiltration: Quantification of eosinophils, neutrophils, and lymphocytes in bronchoalveolar lavage (BAL) fluid.
-
Cytokine Levels: Measurement of IL-4, IL-5, and IL-13 in BAL fluid or lung homogenates.
-
Histopathology: Microscopic examination of lung tissue for inflammation, mucus production, and structural changes.
-
Airway Hyperresponsiveness (AHR): Measurement of airway resistance in response to a bronchoconstrictor like methacholine.
-
Serum IgE Levels: Quantification of total and OVA-specific IgE in serum.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in response between animals in the same dose group. | - Inconsistent drug administration (e.g., incorrect gavage technique).- Individual differences in animal physiology.- Errors in sample collection or processing. | - Ensure all personnel are thoroughly trained in the administration and sample collection techniques.- Increase the number of animals per group to improve statistical power.- Randomize animals to treatment groups to minimize bias. |
| No dose-dependent effect observed. | - The selected dose range is too narrow or not in the effective range.- The drug has poor bioavailability in the chosen animal model.- The chosen endpoint is not sensitive to the drug's mechanism of action. | - Conduct a pilot dose escalation study with a wider range of doses.- Perform pharmacokinetic studies to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.- Select endpoints that are more directly related to mast cell stabilization and cytokine inhibition. |
| U-shaped or non-monotonic dose-response curve. | - Off-target effects at higher doses.- Receptor desensitization or downregulation at high concentrations.- Complex biological systems with feedback loops. | - Investigate potential off-target effects through in vitro assays.- Widen the dose range with more intermediate doses to better define the curve.- Consider more complex models for data analysis. |
| Unexpected toxicity or adverse events. | - Off-target toxicity.- Issues with the vehicle used for drug delivery.- The maximum tolerated dose (MTD) has been exceeded. | - Conduct a formal toxicology study to identify the MTD.- Run a vehicle-only control group to rule out vehicle-related toxicity.- Closely monitor animals for clinical signs of toxicity and establish humane endpoints. |
Experimental Protocols
Illustrative Experimental Protocol: this compound Dose-Response in an Ovalbumin-Induced Mouse Model of Allergic Asthma
This protocol is a hypothetical example and should be adapted and optimized for specific laboratory conditions and ethical guidelines.
1. Animals:
-
Female BALB/c mice, 6-8 weeks old.
2. Materials:
-
This compound
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
3. Experimental Procedure:
-
Sensitization (Days 0 and 14):
-
Administer an intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
-
This compound Administration (Days 21-27):
-
Randomly divide mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (e.g., 1, 5, 25, 100 mg/kg)
-
Positive control (e.g., dexamethasone)
-
-
Administer this compound or vehicle orally (p.o.) once daily.
-
-
OVA Challenge (Days 25-27):
-
One hour after this compound/vehicle administration, challenge mice with an aerosol of 1% OVA in PBS for 30 minutes.
-
-
Endpoint Analysis (Day 28):
-
24 hours after the final OVA challenge, collect samples for analysis (BAL fluid, blood, lung tissue).
-
4. Endpoint Measurements:
-
BAL Fluid Analysis: Perform total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
Cytokine Analysis: Measure IL-4 and IL-13 levels in BAL fluid supernatant by ELISA.
-
Histology: Perfuse and fix lungs for H&E and PAS staining to assess inflammation and mucus production.
-
Serum IgE: Measure total and OVA-specific IgE levels in serum by ELISA.
Quantitative Data Presentation
Table 1: Illustrative Dose-Response of this compound on Airway Inflammation in OVA-Induced Asthmatic Mice
| Treatment Group | Dose (mg/kg, p.o.) | Total Cells in BAL (x 10^5) | Eosinophils in BAL (x 10^4) | IL-4 in BAL (pg/mL) | IL-13 in BAL (pg/mL) |
| Naive (No OVA) | - | 1.2 ± 0.3 | 0.1 ± 0.05 | < 5 | < 10 |
| Vehicle Control | - | 15.5 ± 2.1 | 8.2 ± 1.5 | 150 ± 25 | 250 ± 40 |
| This compound | 1 | 12.8 ± 1.9 | 6.5 ± 1.2 | 125 ± 20 | 210 ± 35 |
| This compound | 5 | 9.5 ± 1.5 | 4.1 ± 0.8 | 80 ± 15 | 130 ± 22 |
| This compound | 25 | 5.2 ± 0.9 | 1.8 ± 0.5 | 35 ± 8 | 55 ± 10 |
| This compound | 100 | 4.8 ± 0.8 | 1.5 ± 0.4 | 30 ± 7 | 50 ± 9 |
| Dexamethasone | 1 | 3.1 ± 0.6 | 0.5 ± 0.2 | 15 ± 5 | 25 ± 6 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control.
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) |
| 5 | 150 ± 30 | 0.5 | 450 ± 80 |
| 25 | 800 ± 150 | 0.5 | 2500 ± 450 |
| 100 | 3500 ± 600 | 1.0 | 12000 ± 2100 |
Data are presented as mean ± SD.
Visualizations
Caption: this compound's dual mechanism of action in mast cells.
Caption: Experimental workflow for a dose-response study.
Caption: Troubleshooting logic for dose-response studies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Mast cell stabilizer [medbox.iiab.me]
- 3. Mast cell stabilizer - Wikipedia [en.wikipedia.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Ovalbumin-induced Asthmatic Mouse Model Construction [bio-protocol.org]
- 6. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 8. karger.com [karger.com]
Technical Support Center: Enhancing In-Vivo Bioavailability of Andolast
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the in-vivo bioavailability of Andolast. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anti-inflammatory and anti-allergic agent primarily investigated for respiratory conditions such as asthma and allergic rhinitis.[1] Its mechanism of action involves the stabilization of mast cells, which inhibits the release of inflammatory mediators like histamines, leukotrienes, and cytokines.[1] this compound has been shown to block the influx of calcium ions into mast cells, a critical step in their degranulation process.[1] Additionally, it can inhibit the synthesis of pro-inflammatory cytokines such as IL-4 and IL-13.[1]
Q2: I am observing low or inconsistent efficacy of this compound in my in-vivo experiments. What could be the underlying cause?
Q3: What is the Biopharmaceutics Classification System (BCS) and why is it important for my research with this compound?
The Biopharmaceutics Classification System (BCS) categorizes drugs into four classes based on their aqueous solubility and intestinal permeability.[3]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Knowing the BCS class of a compound is crucial for developing an appropriate formulation strategy to enhance its bioavailability.[4] For example, for a BCS Class II drug, the primary focus would be on improving its dissolution rate, whereas for a BCS Class III drug, the challenge lies in enhancing its permeation across the intestinal membrane.[3] Without specific data for this compound, researchers should consider the possibility of it belonging to BCS Class II or IV, as poor solubility is a common challenge for new chemical entities.
Section 2: Troubleshooting Guide - Improving this compound Bioavailability
This guide provides strategies to address potential bioavailability issues with this compound, assuming it may have low solubility.
| Problem | Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Low plasma concentration of this compound after oral administration. | Poor aqueous solubility. | 1. Particle Size Reduction: Decrease the particle size to increase the surface area for dissolution.[5] 2. Formulation with Solubilizing Excipients: Use of co-solvents, surfactants, or cyclodextrins.[6] 3. Amorphous Solid Dispersions: Disperse this compound in a polymer matrix to create a more soluble amorphous form.[6] | See Section 3, Protocols 1 & 2. |
| High variability in efficacy between experimental subjects. | Inconsistent dissolution and absorption. | 1. Lipid-Based Formulations: Formulate this compound in a lipid-based system like a self-emulsifying drug delivery system (SEDDS).[6][7] 2. Standardize Administration Protocol: Ensure consistent administration techniques, including vehicle volume and fasting state of animals. | See Section 3, Protocol 3. |
| Lack of dose-proportionality in pharmacokinetic studies. | Saturation of solubility or transport mechanisms. | 1. Conduct Dose-Ranging Studies with Optimized Formulations: Use a solubilization technique to ensure complete dissolution at higher doses. 2. Investigate Potential for Efflux Transporters: Use in-vitro models like Caco-2 cells to assess permeability and efflux. | See Section 3, Protocol 4. |
Section 3: Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound for Improved Dissolution
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and bioavailability.
Materials:
-
This compound powder
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Purified water
-
High-pressure homogenizer or bead mill
Methodology:
-
Prepare a preliminary suspension of this compound (e.g., 1-5% w/v) in an aqueous solution containing a suitable stabilizer (e.g., 0.5-2% w/v).
-
Homogenize the suspension using a high-pressure homogenizer at a pressure of approximately 1500 bar for 20-30 cycles. Alternatively, use a bead mill with zirconium oxide beads.
-
Monitor the particle size distribution of the suspension using a dynamic light scattering (DLS) instrument until the desired particle size (typically < 500 nm) is achieved.
-
The resulting nanosuspension can be used directly for oral gavage in animal studies.
Protocol 2: Formulation of this compound as a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to improve its solubility and dissolution.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
Methodology:
-
Dissolve both this compound and the chosen polymer in a suitable volatile organic solvent. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:5, 1:10) to find the optimal composition.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
A thin film of the solid dispersion will be formed on the wall of the flask. Further dry the film under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
The resulting powder can be suspended in an appropriate vehicle for oral administration.
Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a SEDDS to enhance its solubilization and absorption.
Materials:
-
This compound
-
Oil phase (e.g., Labrafil® M 1944 CS, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH 40, Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)
Methodology:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves titrating mixtures of the oil and surfactant/co-surfactant with water.
-
Select a formulation from the self-emulsifying region and dissolve this compound in it with gentle heating and stirring.
-
The resulting liquid SEDDS can be administered directly via oral gavage. Upon contact with gastrointestinal fluids, it will spontaneously form a fine emulsion.
Protocol 4: In-Vivo Pharmacokinetic Study in a Rodent Model
Objective: To evaluate the oral bioavailability of different this compound formulations.
Animals: Male Sprague-Dawley rats (250-300g) or BALB/c mice (20-25g).
Formulations:
-
Group 1: this compound suspension in 0.5% carboxymethylcellulose (CMC) - Control
-
Group 2: this compound nanosuspension (from Protocol 1)
-
Group 3: this compound solid dispersion (from Protocol 2)
-
Group 4: this compound SEDDS (from Protocol 3)
Methodology:
-
Fast the animals overnight with free access to water.
-
Administer the respective this compound formulation via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for each formulation group and compare the results to assess the improvement in bioavailability.
Section 4: Visualizations
This compound's Mechanism of Action in Allergic Inflammation
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Pharmacokinetics of this compound after administration of single escalating doses by inhalation in mild asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 4. fda.gov [fda.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
Technical Support Center: Refinement of Andolast Delivery Methods for Targeted Lung Deposition
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the refinement of Andolast delivery methods for targeted lung deposition.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the formulation and testing of this compound for inhalation.
Formulation & Particle Engineering
| Question/Issue | Possible Causes | Troubleshooting Suggestions |
| Inconsistent Particle Size Distribution (PSD) after Jet Milling | - Inconsistent feed rate. - Fluctuations in gas pressure. - Worn-out nozzles. - Clogging of the micronization chamber. | - Ensure a consistent and appropriate feed rate for the mill's capacity. - Regularly monitor and maintain stable gas pressure. - Inspect and replace worn nozzles. - If clogging occurs, disassemble and clean the chamber. Consider co-micronization with an excipient like lactose to improve flowability.[1] |
| Poor Powder Flowability and Agglomeration | - High percentage of fine particles leading to increased cohesiveness. - Hygroscopic nature of the formulation, leading to moisture absorption. | - Incorporate excipients like L-leucine, which can reduce surface energy and form more corrugated particles with better flow properties.[2] - Control the humidity of the manufacturing and storage environment. - Consider particle engineering techniques like spray drying to create larger, more porous particles with better flowability. |
| Low Emitted Dose (ED) from Dry Powder Inhaler (DPI) | - Poor powder flowability leading to retention in the capsule/device. - High adhesion forces between the drug and carrier particles (if applicable). - Inefficient inhaler device design. | - Optimize the formulation with excipients that improve powder dispersion, such as fine-particle lactose. - Select a carrier with optimal surface properties to balance drug adhesion and release. - Ensure the chosen DPI device has adequate airflow resistance and dispersion mechanisms for your formulation. |
| Recrystallization of Amorphous this compound During Storage | - Absorption of moisture, which can act as a plasticizer and induce crystallization. - Storage at elevated temperatures. | - Co-spray dry this compound with stabilizing excipients like sugars (e.g., trehalose, mannitol) or amino acids (e.g., L-leucine).[2] - Store the formulation in a low-humidity environment and in moisture-protective packaging. - Conduct stability studies at various temperature and humidity conditions to determine optimal storage parameters. |
Aerosol Performance Testing
| Question/Issue | Possible Causes | Troubleshooting Suggestions |
| High Variability in Cascade Impaction Results | - Inconsistent inhaler actuation technique. - Leaks in the cascade impactor assembly. - Particle bounce and re-entrainment. - Environmental factors (humidity, temperature). | - Use a consistent and validated method for inhaler actuation. - Ensure all seals in the impactor are properly seated and leak-tested. - Coat the impaction stages with a suitable substance (e.g., silicone) to reduce particle bounce. - Conduct experiments in a controlled environment with stable temperature and humidity.[3] |
| Low Fine Particle Fraction (FPF) | - Suboptimal aerodynamic particle size distribution (too large or too small). - Inefficient deagglomeration of the powder upon inhalation. - High throat deposition. | - Optimize the particle size of this compound through micronization or spray drying to achieve an aerodynamic diameter between 1-5 µm. - Enhance powder dispersibility by incorporating force control agents like magnesium stearate or by using engineered particles. - Modify the inhalation flow rate during testing to assess its impact on deposition patterns. |
| Discrepancy Between Laser Diffraction and Cascade Impaction PSD | - Laser diffraction measures geometric size, while cascade impaction measures aerodynamic diameter. - Different dispersion mechanisms of the two instruments. | - Understand that these two techniques provide different but complementary information. - Use laser diffraction for rapid, real-time particle size analysis during formulation development. - Rely on cascade impaction for the official determination of aerodynamic particle size distribution for regulatory submissions. |
Data Presentation
Table 1: Clinical Efficacy of Inhaled this compound in Mild to Moderate Asthma
| Dosage (thrice daily) | Number of Patients | Mean Change in FEV1 from Baseline | p-value vs. Placebo |
| Placebo | 146 | - | - |
| 2 mg | 131 | Dose-dependent | 0.011 |
| 4 mg | 128 | significant | |
| 8 mg | 144 | improvement |
FEV1: Forced Expiratory Volume in one second. Data from a 12-week randomized, controlled, double-blind multicenter study.[4][5]
Table 2: Influence of Excipients on Dry Powder Inhaler (DPI) Performance
| Formulation Composition (by weight) | Emitted Dose (ED) (%) | Fine Particle Fraction (FPF) (%) | Mass Median Aerodynamic Diameter (MMAD) (µm) |
| Albuterol Sulfate:Mannitol:L-leucine:Poloxamer 188 (30:48:20:2) | >80 | 28.3 (FPF<1µm) | 1.8 |
| Spray-dried PTH:Trehalose | Not specified | 55 | 2.41 |
| Spray freeze-dried PTH:Trehalose | Not specified | 49 | 2.71 |
Data compiled from studies on various spray-dried formulations for inhalation.[6][7]
Experimental Protocols
1. Particle Size Reduction by Jet Milling
-
Objective: To reduce the particle size of this compound to the respirable range (1-5 µm).
-
Apparatus: A fluidized bed jet mill.
-
Methodology:
-
Determine the optimal grinding and feeding pressures through preliminary trials.
-
Introduce the crystalline this compound powder into the milling chamber at a controlled feed rate.
-
High-velocity jets of compressed gas (e.g., nitrogen or air) create a fluidized bed and cause particle-on-particle collisions, leading to size reduction.
-
An integrated classifier wheel separates particles based on size, allowing only particles below a certain cut-off to exit the mill.
-
Collect the micronized powder and characterize its particle size distribution using laser diffraction.
-
-
Key Parameters to Control: Grinding pressure, feeding pressure, feed rate, and classifier speed.[8]
2. Formulation by Spray Drying
-
Objective: To produce engineered this compound particles with controlled size, morphology, and improved aerosol performance.
-
Apparatus: A laboratory-scale spray dryer with a two-fluid nozzle.
-
Methodology:
-
Dissolve this compound and any excipients (e.g., L-leucine, mannitol) in a suitable solvent system (e.g., water, ethanol, or a mixture).
-
Pump the feed solution through the nozzle, where it is atomized into fine droplets by a high-velocity stream of drying gas (e.g., nitrogen).
-
The droplets enter a heated drying chamber where the solvent rapidly evaporates, forming solid particles.
-
The dried particles are separated from the gas stream by a cyclone and collected.
-
Characterize the resulting powder for particle size, morphology (via scanning electron microscopy), moisture content, and aerosol performance.
-
-
Key Parameters to Control: Inlet temperature, drying gas flow rate, feed solution concentration and flow rate, and atomizer settings.[9]
3. Aerodynamic Particle Size Distribution by Cascade Impaction
-
Objective: To determine the aerodynamic particle size distribution of the this compound aerosol and quantify the fine particle fraction.
-
Apparatus: An Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI).
-
Methodology:
-
Assemble the cascade impactor, ensuring all stages are clean and properly sealed. Coat the collection plates with a suitable solvent to prevent particle bounce.
-
Connect the impactor to a vacuum pump and calibrate the flow rate to a specified value (e.g., 28.3 L/min for ACI).
-
Load the this compound DPI with a capsule or blister.
-
Actuate the inhaler into the induction port of the impactor, drawing a specific volume of air through the system.
-
Disassemble the impactor and rinse each stage and the induction port with a suitable solvent to recover the deposited drug.
-
Quantify the amount of this compound on each stage using a validated analytical method (e.g., HPLC).
-
Calculate the mass median aerodynamic diameter (MMAD) and the fine particle fraction (FPF), which is the fraction of the emitted dose with an aerodynamic diameter typically less than 5 µm.
-
-
Key Parameters to Control: Airflow rate, inhalation volume, and environmental temperature and humidity.[3][10][11]
4. Particle Size Analysis by Laser Diffraction
-
Objective: To rapidly measure the geometric particle size distribution of this compound powder.
-
Apparatus: A laser diffraction particle size analyzer with a dry powder disperser.
-
Methodology:
-
Place a small amount of the this compound powder into the sample feeder of the dry powder disperser.
-
The instrument disperses the powder into a stream of air that passes through a laser beam.
-
The particles scatter the light, and an array of detectors measures the angular distribution of the scattered light intensity.
-
The instrument's software uses an appropriate optical model (e.g., Mie theory) to calculate the particle size distribution based on the scattering pattern.
-
The results are typically reported as volume-based size distributions (e.g., Dv10, Dv50, Dv90).
-
-
Key Parameters to Control: Dispersing air pressure, feed rate, and the choice of the optical model.[1][12]
Mandatory Visualizations
Caption: this compound's mechanism of action in mast cell stabilization.
Caption: this compound's inhibition of IL-4 and IL-13 signaling pathways.
Caption: Experimental workflow for this compound inhalation product development.
References
- 1. ISO 13320:2020 Particle size analysis Laser diffraction methods [goldapp.com.cn]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Troubleshooting for Spray Drying of Pharmaceuticals [catalent.com]
- 5. Efficacy of this compound in Mild to Moderate Asthma: A Randomized, Controlled, Double-Blind Multicenter Study (The Andast Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aerosolization Characteristics of Dry Powder Inhaler Formulations for the Excipient Enhanced Growth (EEG) Application: Effect of Spray Drying Process Conditions on Aerosol Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Spray Drying For Innovative Dry Powder Inhaler Combination Formulations [outsourcedpharma.com]
- 12. ISO 13320: Global Technical Guidelines for Laser Diffraction Particle Size Analysis - HUNAN GONOAVA INSTRUMENT CO LTD [gonoava.com]
How to prevent Andolast degradation in experimental buffers
Welcome to the technical support center for Andolast. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features relevant to stability?
This compound is an anti-inflammatory and anti-allergic agent, classified as a mast cell stabilizer.[1] Its chemical structure, 4-(1H-tetrazol-5-yl)-N-(4-(1H-tetrazol-5-yl)phenyl)benzamide, contains two key functional groups that are susceptible to degradation in aqueous experimental buffers: an amide (benzanilide) linkage and two tetrazole rings.[2][3] Understanding the potential instability of these groups is crucial for maintaining the integrity of the compound during experiments.
Q2: What are the primary pathways of this compound degradation in experimental buffers?
Based on its chemical structure and information from forced degradation studies of similar compounds, the primary degradation pathways for this compound are likely to be:
-
Hydrolysis: The amide bond in the benzanilide structure is susceptible to cleavage by hydrolysis, especially under acidic or alkaline conditions.[4][5][6] This would break the molecule into 4-(1H-tetrazol-5-yl)benzoic acid and 4-(1H-tetrazol-5-yl)aniline.
-
Oxidation: The electron-rich aromatic rings and the nitrogen atoms in the tetrazole rings could be susceptible to oxidation, particularly in the presence of oxidizing agents or reactive oxygen species generated in the buffer.[7][8]
-
Photodegradation: Exposure to light, especially UV light, can potentially lead to the degradation of aromatic compounds like this compound.
Q3: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it is recommended to store the solid compound and its solutions under the following conditions:
| Form | Storage Temperature | Light Conditions | Atmosphere |
| Solid Powder | -20°C | Protect from light | Inert atmosphere (e.g., argon or nitrogen) is ideal |
| Stock Solutions | -80°C | Protect from light (use amber vials) | Store under an inert atmosphere |
| Working Solutions | Use immediately | Protect from light | Prepare fresh for each experiment |
This data is illustrative and based on general best practices for storing sensitive pharmaceutical compounds.
Troubleshooting Guides
Problem: I am observing a loss of this compound activity in my cell-based assays.
This is a common issue that can often be attributed to the degradation of this compound in the experimental buffer. Follow these troubleshooting steps to identify and resolve the problem.
Troubleshooting Workflow: Loss of this compound Activity
Caption: Troubleshooting workflow for loss of this compound activity.
Issue 1: this compound Degradation due to Improper Buffer pH
-
Question: My experimental buffer has a pH of 8.5. Could this be causing this compound degradation?
-
Answer: Yes, it is highly likely. The amide bond in this compound is susceptible to base-catalyzed hydrolysis.[4][5] Tetrazole rings can also be sensitive to alkaline conditions.[9] It is recommended to maintain the buffer pH in the range of 6.0 to 7.5 for optimal this compound stability.
Recommended Buffer pH for this compound Experiments
| pH Range | Stability | Recommendation |
| < 6.0 | Potential for acid-catalyzed hydrolysis | Avoid if possible, or perform short-duration experiments |
| 6.0 - 7.5 | Optimal Stability | Recommended for all experiments |
| > 7.5 | Increased risk of base-catalyzed hydrolysis | Avoid for long-term experiments; use freshly prepared solutions |
This data is illustrative and based on the known stability of similar chemical structures.
Issue 2: Incompatible Buffer Components
-
Question: I am using a buffer containing a reducing agent. Is this compatible with this compound?
-
Answer: No. The Material Safety Data Sheet for this compound advises against its use with strong oxidizing or reducing agents. These components can lead to the degradation of the molecule. It is recommended to use buffers free of such agents. If a reducing agent is essential for your experiment, consider adding it immediately before analysis and for the shortest possible duration.
Issue 3: Thermal Degradation during Long Incubations
-
Question: My experiment involves a 24-hour incubation at 37°C. Could this affect this compound's stability?
-
Answer: Yes, prolonged incubation at physiological temperatures can accelerate the rate of hydrolysis and other degradation pathways. For long-term experiments, it is advisable to either add freshly prepared this compound at intermediate time points or to conduct a preliminary stability study to determine its half-life under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials with screw caps and PTFE septa
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature in a desiccator.
-
Weigh the desired amount of this compound in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into amber glass vials.
-
Purge the headspace of each vial with an inert gas before sealing.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability Assessment of this compound in a New Experimental Buffer
-
Objective: To determine the stability of this compound in a novel buffer formulation.
-
Methodology:
-
Prepare the experimental buffer at the desired pH.
-
Spike the buffer with a known concentration of this compound from a fresh stock solution (e.g., 10 µM).
-
Divide the solution into multiple aliquots in separate tubes.
-
Incubate the tubes at the experimental temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), take one aliquot and immediately freeze it at -80°C to halt any further degradation.
-
Analyze the concentration of remaining this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Plot the concentration of this compound versus time to determine the degradation kinetics and half-life in the specific buffer.
-
This compound Signaling Pathway and Points of Potential Experimental Interference
Caption: this compound's mechanism and potential for degradation.
By following these guidelines and protocols, researchers can minimize the degradation of this compound in their experimental setups, leading to more accurate and reproducible results. For further assistance, please contact our technical support team.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound acts at different cellular levels to inhibit immunoglobulin E synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound in Mild to Moderate Asthma: A Randomized, Controlled, Double-Blind Multicenter Study (The Andast Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 597. The alkaline hydrolysis of some N-acyl-benzanilides and -benzamides, with a note on the behaviour of N-acylbenzanilides in sulphuric acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
Andolast treatment duration for chronic inflammation models
Disclaimer: This technical support center provides information on Andolast based on available clinical and in vitro data, primarily in the context of asthma and allergic inflammation. As of the latest literature review, there is limited publicly available data on the use of this compound in specific, long-term preclinical models of chronic inflammation (e.g., arthritis, inflammatory bowel disease). The following information is intended to guide researchers by summarizing the known mechanisms and clinical outcomes of this compound, which may inform the design of new preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an anti-inflammatory and anti-allergic agent with a multi-faceted mechanism of action. Its primary functions are:
-
Mast Cell Stabilization: this compound is known to be a mast cell stabilizer. It inhibits the release of inflammatory mediators such as histamines, leukotrienes, and cytokines from mast cells.[1] This is achieved by blocking the influx of calcium ions into mast cells, a critical step for their degranulation.[1][2]
-
Inhibition of IgE Synthesis: this compound has been shown to significantly inhibit the synthesis of Immunoglobulin E (IgE), a key antibody involved in allergic responses.[3]
-
Cytokine Modulation: It reduces the levels of pro-inflammatory cytokines. Specifically, it has been found to decrease the synthesis of Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which are crucial in the propagation of the inflammatory response.[1][2]
Q2: What is the recommended treatment duration for this compound in research settings?
There is no established treatment duration for this compound in preclinical chronic inflammation models due to a lack of published studies. However, in a large-scale, multicenter clinical trial for mild to moderate asthma, patients were treated with this compound for a period of 12 weeks .[4] Researchers designing preclinical studies for chronic inflammation may consider this duration as a starting point, but the optimal duration will likely depend on the specific animal model and the disease's progression.
Q3: What are the known effects of this compound on inflammatory markers?
In vitro studies using peripheral blood mononuclear cells (PBMCs) have demonstrated that this compound can:
-
Reduce IL-4 mRNA levels in stimulated T cells by approximately 45%.[3]
-
Decrease the expression of epsilon germline transcripts (a precursor to IgE production) by about 36%.[3]
-
Significantly inhibit IgE synthesis in PBMCs from both asthmatic and allergic donors.[3]
In a 12-week clinical trial for asthma, this compound treatment led to a dose-dependent improvement in airflow obstruction (FEV1) and a reduction in the use of rescue medication, indicating a decrease in underlying inflammation.[4]
Troubleshooting Experimental Design
Problem: I am not observing a significant anti-inflammatory effect in my chronic inflammation animal model.
-
Verify the Model's Relevance: this compound's known mechanism is heavily tied to mast cell and IgE-mediated pathways. Ensure that the chosen animal model has a significant component of these pathways. For models not driven by mast cell degranulation or Th2 cytokines, the efficacy of this compound may be limited.
-
Review the Treatment Duration: Chronic inflammatory conditions often involve significant tissue remodeling and established inflammatory cell infiltration. A short treatment course may be insufficient to reverse these changes. Based on clinical data, a longer duration of at least several weeks may be necessary.
-
Consider the Route of Administration and Dosage: In clinical trials for asthma, this compound was administered via inhalation.[4] The route of administration should be appropriate for the target organ in your animal model. Systemic administration (e.g., oral, intraperitoneal) may be required for non-respiratory inflammatory conditions. Dosage should be determined through dose-ranging studies.
-
Choice of Outcome Measures: Ensure that the selected biomarkers and endpoints are relevant to this compound's mechanism. Measuring levels of IgE, IL-4, IL-13, and mast cell activity in tissues would be appropriate.
Data Summary
Table 1: In Vitro Effects of this compound on Inflammatory Markers
| Parameter | Cell Type | Stimulation | Effect of this compound | Reference |
| IL-4 mRNA Levels | T cells | anti-CD3/CD28 | ~45% reduction (p<0.05) | [3] |
| Epsilon Germline Transcripts | PBMCs | IL-4/anti-CD40 | ~36% reduction (p<0.05) | [3] |
| IgE Synthesis | PBMCs | IL-4/anti-CD40 | Significant inhibition | [3] |
Table 2: Key Outcomes from a 12-Week Clinical Trial of this compound in Mild to Moderate Asthma
| Outcome Measure | This compound Treatment (2, 4, or 8 mg t.i.d.) vs. Placebo | Significance | Reference |
| Forced Expiratory Volume in 1s (FEV1) | Dose-dependent improvement | p = 0.011 | [4] |
| Asthma Control Days | Significantly increased | Not specified | [4] |
| Use of Rescue Medication | Significantly reduced | Not specified | [4] |
| Asthma Exacerbations | Significantly decreased | Not specified | [4] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of IgE Synthesis
This protocol is based on the methodology described in the study by Malerba et al.
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples of asthmatic or allergic donors.
-
Cell Culture: PBMCs are cultured in appropriate media.
-
Stimulation: To induce IgE synthesis, cells are stimulated with Interleukin-4 (IL-4) and an anti-CD40 antibody.
-
Treatment: this compound is added to the cell cultures at various concentrations. A vehicle control is also included.
-
Incubation: Cells are incubated for a sufficient period to allow for IgE production.
-
Analysis:
-
Supernatants are collected, and IgE concentrations are measured by enzyme immunoassay (EIA).
-
Cells are harvested, and RNA is extracted to analyze mRNA levels of relevant genes (e.g., epsilon germline transcripts) by RT-PCR.
-
Protocol 2: Design of a Randomized Controlled Trial for Asthma (Clinical)
This protocol is a summary of the design of the ANDAST Trial.[4]
-
Patient Population: 549 symptomatic patients with mild or moderate asthma.
-
Study Design: Multicenter, randomized, placebo-controlled, double-blind study.
-
Treatment Arms:
-
This compound 2 mg, three times daily (t.i.d.)
-
This compound 4 mg, t.i.d.
-
This compound 8 mg, t.i.d.
-
Placebo
-
-
Treatment Duration: 12 weeks.
-
Primary Outcome: Change from baseline in the forced expiratory volume in one second (FEV1).
-
Secondary Outcomes: Peak expiratory flow rate (PEFR), symptom diaries, quality of life questionnaires, use of rescue medication, and incidence of asthma exacerbations.
-
Evaluation: Efficacy and safety are evaluated at scheduled visits throughout the 12-week period.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for testing an anti-inflammatory agent.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Frontiers | Animal models of chronic obstructive pulmonary disease: a systematic review [frontiersin.org]
- 3. This compound acts at different cellular levels to inhibit immunoglobulin E synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound in Mild to Moderate Asthma: A Randomized, Controlled, Double-Blind Multicenter Study (The Andast Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Andolast and Sodium Cromoglycate in Allergic Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of Andolast and sodium cromoglycate, two mast cell stabilizing agents used in the management of allergic diseases. The information presented is based on available preclinical and clinical data to support research and development in the field of anti-allergic therapies.
Mechanism of Action: A Tale of Two Stabilizers
Both this compound and sodium cromoglycate exert their therapeutic effects by stabilizing mast cells, thereby preventing the release of histamine and other inflammatory mediators that trigger allergic symptoms. However, their precise molecular mechanisms of action exhibit some distinctions.
This compound: This newer anti-inflammatory and anti-allergic agent demonstrates a multifaceted mechanism. Primarily, it blocks the influx of calcium ions into mast cells, a critical step in the degranulation process.[1] Additionally, this compound has been shown to inhibit the synthesis of pro-inflammatory cytokines, specifically Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which play a crucial role in the propagation of the allergic inflammatory cascade.[1]
Sodium Cromoglycate: A well-established mast cell stabilizer, sodium cromoglycate also prevents the degranulation of mast cells.[2] Its mechanism is thought to involve the inhibition of chloride channels on the mast cell membrane, which in turn is believed to modulate calcium influx, thus preventing the release of histamine and other inflammatory mediators.[3][4]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for mast cell degranulation and the points of intervention for this compound and sodium cromoglycate.
Comparative Efficacy: A Review of Clinical Data
This compound in Allergic Conditions
While primarily investigated for asthma, this compound has also shown promise in treating allergic rhinitis.[1] Clinical trials have demonstrated its efficacy in improving nasal symptoms and overall quality of life in patients with this condition.[1] However, specific quantitative data from dedicated allergic rhinitis trials are not yet widely published.
In a significant multicenter, randomized, placebo-controlled study focused on mild to moderate asthma (The ANDAST Trial), this compound demonstrated a dose-dependent improvement in lung function and asthma control.[5]
Table 1: Summary of a Key this compound Clinical Trial in Asthma
| Parameter | Details |
| Study Design | Randomized, double-blind, placebo-controlled, multicenter |
| Patient Population | 549 symptomatic patients with mild or moderate asthma |
| Treatment Arms | This compound (2 mg, 4 mg, or 8 mg t.i.d.) or placebo |
| Treatment Duration | 12 weeks |
| Primary Outcome | Change from baseline in Forced Expiratory Volume in one second (FEV1) |
| Key Findings | - Dose-dependent significant improvement in FEV1 vs. placebo (p=0.011). - Significant increase in asthma control days and symptom-free days. - Significant reduction in the use of rescue medication. - Significant decrease in the incidence of asthma exacerbations. |
Sodium Cromoglycate in Allergic Rhinitis and Conjunctivitis
Sodium cromoglycate has been extensively studied and is a well-established treatment for allergic rhinitis and allergic conjunctivitis.[2]
Table 2: Summary of a Key Sodium Cromoglycate Clinical Trial in Perennial Allergic Rhinitis
| Parameter | Details |
| Study Design | Double-blind, group comparative trial |
| Patient Population | Patients with perennial allergic rhinitis |
| Treatment Arms | 2% aqueous solution of sodium cromoglycate or placebo |
| Key Findings | - Statistically significant improvement in nasal symptoms (rhinorrhea, nasal congestion, sneezing) compared to placebo. |
Experimental Protocols: A Methodological Overview
The following sections detail the methodologies employed in key clinical trials for this compound and sodium cromoglycate.
This compound: The ANDAST Trial Protocol
The ANDAST trial was a multicenter, randomized, double-blind, placebo-controlled study involving 549 patients with mild to moderate asthma.[5] Participants were randomized to receive one of three doses of this compound (2 mg, 4 mg, or 8 mg, three times daily) or a placebo for 12 weeks. Efficacy was assessed through scheduled visits that included pulmonary function tests (measuring FEV1 and Peak Expiratory Flow Rate), patient-reported symptom diaries, and quality of life questionnaires.[5]
Sodium Cromoglycate: Allergic Rhinitis Trial Protocol
A representative double-blind, group comparative trial for perennial allergic rhinitis involved comparing a 2% aqueous solution of sodium cromoglycate with a placebo. The primary efficacy endpoint was the change in nasal symptom scores, including rhinorrhea, nasal congestion, and sneezing.
Conclusion
This compound and sodium cromoglycate are both effective mast cell stabilizers with distinct but related mechanisms of action. This compound demonstrates a dual action of blocking calcium influx and inhibiting pro-inflammatory cytokine synthesis. Sodium cromoglycate is believed to act primarily through the inhibition of chloride channels, which in turn affects calcium influx.
Clinical data supports the efficacy of this compound in asthma and suggests its potential in allergic rhinitis. Sodium cromoglycate is a well-established treatment for allergic rhinitis and conjunctivitis. A direct comparative clinical trial is needed to definitively establish the relative efficacy of these two agents for the same allergic indication. Future research should focus on head-to-head trials and further elucidation of the downstream signaling pathways affected by both compounds.
References
Andolast vs. Montelukast: A Comparative Analysis of Leukotriene Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Andolast and Montelukast, two prominent drugs employed in the management of inflammatory conditions, with a specific focus on their mechanisms for inhibiting leukotriene synthesis. This document synthesizes available experimental data to offer an objective performance comparison, outlines relevant experimental protocols, and visualizes key pathways to aid in research and development.
Introduction: Targeting the Leukotriene Pathway
Leukotrienes are potent pro-inflammatory lipid mediators derived from the arachidonic acid cascade. They play a crucial role in the pathophysiology of numerous inflammatory diseases, including asthma and allergic rhinitis, by inducing bronchoconstriction, increasing vascular permeability, and promoting inflammatory cell recruitment. Both this compound and Montelukast modulate the leukotriene pathway, but through distinct mechanisms, offering different therapeutic strategies for controlling inflammation.
Mechanisms of Action
This compound is classified as a mast cell stabilizer.[1] Its primary mechanism involves the inhibition of mast cell degranulation, a critical event in the allergic inflammatory cascade. By stabilizing mast cells, this compound prevents the release of a wide array of pre-formed and newly synthesized inflammatory mediators, including histamine, proteases, and, importantly, leukotrienes.[1] The stabilizing effect of this compound is primarily achieved by blocking the influx of extracellular calcium (Ca2+) into the mast cell cytoplasm, a crucial trigger for degranulation.[1]
Montelukast , in contrast, is a selective and potent antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[2] It does not inhibit the synthesis of leukotrienes but rather blocks their action at the receptor level. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are key mediators in the pathophysiology of asthma and allergic rhinitis. By competitively binding to the CysLT1 receptor, Montelukast prevents leukotriene-mediated effects such as airway smooth muscle contraction, edema, and inflammatory cell infiltration.[2]
Quantitative Performance Comparison
Table 1: Pharmacodynamic Properties of this compound and Montelukast
| Parameter | This compound | Montelukast | Reference(s) |
| Mechanism of Action | Mast Cell Stabilizer (Inhibits mediator release) | CysLT1 Receptor Antagonist | [1][2] |
| Primary Target | Mast Cell Calcium Channels | Cysteinyl Leukotriene Receptor 1 (CysLT1) | [1][2] |
| Effect on Leukotriene Pathway | Inhibition of Synthesis and Release | Blockade of Receptor-Mediated Effects | [1][2] |
| IC50 (CysLT1 Receptor Binding) | Not Applicable | 4.9 nM (in HEK293 cells expressing human CysLT1) | [2] |
| Clinical Efficacy (Asthma) | Dose-dependent improvement in FEV1 vs. placebo (p=0.011) | Significant improvement in FEV1 vs. placebo | [3][4] |
| Clinical Efficacy (Allergic Rhinitis) | Demonstrated efficacy in improving nasal symptoms | As effective as loratadine, less effective than intranasal steroids | [1][5] |
FEV1: Forced Expiratory Volume in 1 second
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of this compound and Montelukast, the following diagrams illustrate their points of intervention in the leukotriene pathway.
Caption: The Leukotriene Synthesis Pathway.
Caption: Sites of Action for this compound and Montelukast.
Experimental Protocols
This section details methodologies for key experiments relevant to the study of this compound and Montelukast.
Measurement of Intracellular Calcium Influx in Mast Cells
This protocol is essential for quantifying the mast cell stabilizing activity of compounds like this compound.
Objective: To measure changes in intracellular calcium concentration in mast cells following stimulation, in the presence and absence of an inhibitor.
Materials:
-
Mast cell line (e.g., RBL-2H3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Mast cell stimulant (e.g., antigen, ionomycin)
-
Test compound (this compound)
-
Fluorometric imaging system or flow cytometer
Procedure:
-
Cell Culture: Culture mast cells to confluency in appropriate medium.
-
Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBS to remove extracellular dye.
-
Incubation with Inhibitor: Incubate the cells with various concentrations of this compound or vehicle control for a predetermined time.
-
Stimulation and Measurement: Place the cells on the fluorometric imaging system or in the flow cytometer. Establish a baseline fluorescence reading. Add the mast cell stimulant and record the change in fluorescence intensity over time. For Fura-2, the ratio of fluorescence emission at 510 nm from excitation at 340 nm and 380 nm is used to calculate the intracellular calcium concentration.
-
Data Analysis: Calculate the peak increase in intracellular calcium concentration in response to the stimulant for both control and this compound-treated cells. Determine the IC50 value for the inhibition of calcium influx by this compound.[6][7][8][9][10]
Cysteinyl Leukotriene Receptor (CysLT1) Binding Assay
This protocol is used to determine the binding affinity of antagonists like Montelukast to the CysLT1 receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the CysLT1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human CysLT1 receptor (e.g., HEK293-CysLT1)
-
Radiolabeled CysLT1 ligand (e.g., [3H]LTD4)
-
Test compound (Montelukast)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 10 mM CaCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of Montelukast or vehicle control.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of Montelukast. Calculate the Ki value using the Cheng-Prusoff equation.[11][12][13][14][15]
Measurement of Urinary Leukotriene E4 (uLTE4)
This in-vivo protocol assesses the overall body's production of cysteinyl leukotrienes and can be used to evaluate the efficacy of leukotriene synthesis inhibitors in a clinical setting.
Objective: To quantify the levels of LTE4, a stable metabolite of cysteinyl leukotrienes, in urine samples.
Materials:
-
Urine collection containers
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTE4 or Liquid chromatography-mass spectrometry (LC-MS) system
-
Creatinine assay kit
Procedure:
-
Sample Collection: Collect urine samples from subjects before and after treatment with the test compound.
-
Sample Preparation: Acidify the urine samples and perform solid-phase extraction to concentrate the leukotrienes and remove interfering substances.
-
Quantification:
-
ELISA: Use a commercial ELISA kit to quantify the concentration of LTE4 in the extracted samples according to the manufacturer's instructions.
-
LC-MS: For a more sensitive and specific measurement, use an LC-MS method to separate and quantify LTE4.
-
-
Normalization: Measure the creatinine concentration in the urine samples to normalize the LTE4 levels and account for variations in urine dilution.
-
Data Analysis: Express the results as pg of LTE4 per mg of creatinine. Compare the uLTE4 levels before and after treatment to assess the in-vivo efficacy of the drug in inhibiting leukotriene synthesis.[16][17][18][19][20]
Summary and Conclusion
This compound and Montelukast represent two distinct and valuable therapeutic approaches to managing leukotriene-mediated inflammation. This compound acts upstream by preventing the release of leukotrienes and other inflammatory mediators from mast cells, offering a broad anti-inflammatory effect. Its mechanism is dependent on the inhibition of calcium influx into mast cells. Montelukast acts downstream by selectively blocking the CysLT1 receptor, thereby preventing the specific actions of cysteinyl leukotrienes.
The choice between these two agents in a therapeutic or research context depends on the desired point of intervention in the inflammatory cascade. While Montelukast offers a targeted approach to blocking a key inflammatory pathway, this compound provides a more generalized suppression of mast cell-derived mediators.
Further direct comparative studies are warranted to fully elucidate the relative efficacy and potential synergistic effects of these two drugs in various inflammatory conditions. The experimental protocols provided in this guide offer a framework for conducting such investigations and advancing our understanding of leukotriene pathway modulation.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of this compound in Mild to Moderate Asthma: A Randomized, Controlled, Double-Blind Multicenter Study (The Andast Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene Inhibitors in the Treatment of Allergy and Asthma | AAFP [aafp.org]
- 6. rupress.org [rupress.org]
- 7. bu.edu [bu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qcbr.queens.org [qcbr.queens.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Urinary leukotriene E4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Fundamental studies on the measurement of urinary leukotriene E4] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Leukotriene E4 - Wikipedia [en.wikipedia.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Mast Cell Activation Syndrome (MCAS) [aaaai.org]
Cross-Validation of Andolast's Potential Efficacy in Animal Models of Allergic Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential effects of Andolast in various animal models of allergic diseases, including allergic rhinitis, asthma, and atopic dermatitis. As comprehensive preclinical data for this compound in these specific models is not yet publicly available, this guide leverages its known mechanism of action to draw theoretical comparisons with established alternative treatments for which experimental data exists. The information presented aims to provide a valuable framework for researchers interested in the development and cross-validation of novel anti-allergic therapies.
Mechanism of Action: this compound
This compound is an anti-inflammatory and anti-allergic agent with a multi-faceted mechanism of action.[1] It is primarily classified as a mast cell stabilizer.[1] Upon exposure to an allergen, mast cells degranulate and release a cascade of inflammatory mediators, including histamine, leukotrienes, and cytokines, which drive the symptoms of an allergic reaction.[1] this compound effectively inhibits this process by blocking the influx of calcium ions into mast cells, a critical step for degranulation.[1]
Furthermore, this compound has been shown to inhibit the synthesis of key pro-inflammatory cytokines, such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which are central to the propagation of the allergic inflammatory response.[1] Studies have also indicated that this compound can inhibit the synthesis of Immunoglobulin E (IgE), the primary antibody involved in Type 1 hypersensitivity reactions, by reducing IL-4 mRNA levels in T cells and the expression of epsilon germline transcripts.[2]
Signaling Pathway of Allergic Inflammation and this compound's Intervention
Caption: this compound's multi-target approach to inhibiting the allergic cascade.
Comparative Efficacy in Animal Models
The following tables summarize the efficacy of established treatments in animal models of allergic rhinitis, asthma, and atopic dermatitis. While direct experimental data for this compound is pending, a "Projected Outcome" is included based on its mechanism of action.
Allergic Rhinitis
Animal Model: Ovalbumin (OVA)-sensitized BALB/c mice.
| Treatment Group | Key Efficacy Parameters | Reference |
| Vehicle Control | High frequency of sneezing and nasal rubbing; significant infiltration of eosinophils and mast cells in nasal mucosa. | [3] |
| Ciclesonide (intranasal) | Significant reduction in sneezing and nasal rubbing; decreased infiltration of inflammatory cells in the nasal mucosa. Ciclesonide is a corticosteroid that reduces inflammation.[4] | [5] |
| Projected Outcome: this compound | Theoretically, this compound would significantly reduce sneezing and nasal rubbing by stabilizing mast cells and inhibiting the release of histamine and other mediators. A decrease in inflammatory cell infiltration would also be expected due to the inhibition of pro-inflammatory cytokines. | - |
Asthma
Animal Model: Ovalbumin (OVA)-induced murine asthma model.
| Treatment Group | Key Efficacy Parameters | Reference |
| Vehicle Control | Pronounced airway hyperresponsiveness (AHR); significant eosinophilic inflammation in bronchoalveolar lavage fluid (BALF); increased mucus production. | [1][2] |
| Budesonide (inhaled) | Ameliorated allergic airway inflammation and significantly reduced AHR; decreased levels of inflammatory cells in BALF and reduced mucus production. Budesonide is an inhaled corticosteroid with potent anti-inflammatory effects.[1] | [1][2] |
| Projected Outcome: this compound | Based on its mechanism, this compound is projected to reduce AHR by preventing the release of bronchoconstrictive mediators from mast cells. A significant reduction in airway inflammation and mucus production is also anticipated due to the inhibition of Th2 cytokines like IL-4 and IL-13. | - |
Atopic Dermatitis
Animal Model: 2,4-Dinitrofluorobenzene (DNFB)-induced allergic dermatitis in mice.
| Treatment Group | Key Efficacy Parameters | Reference |
| Vehicle Control | Severe scratching behavior; marked thickening of the epidermis and dermis; significant infiltration of inflammatory cells. | [6] |
| Tacrolimus (topical) | Significant inhibition of scratching behavior; reduced epidermal thickening and inflammatory cell infiltration. Tacrolimus is a calcineurin inhibitor that suppresses T-cell activation and inflammatory cytokine production. | [6][7] |
| Projected Outcome: this compound | Theoretically, topical or systemic administration of this compound would alleviate scratching behavior by inhibiting mast cell degranulation and the release of pruritic mediators. A reduction in skin inflammation and thickness is also expected due to its inhibitory effects on pro-inflammatory cytokines. | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design of future cross-validation studies.
Allergic Rhinitis Mouse Model
Objective: To induce allergic rhinitis in mice to evaluate the efficacy of therapeutic interventions.
Protocol:
-
Animals: 6-8 week old male BALB/c mice.
-
Sensitization: Mice are sensitized by intraperitoneal (IP) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in saline on days 1 and 6.[3]
-
Challenge: From day 8 to day 14, mice are challenged daily with intranasal administration of 1% OVA solution.[3]
-
Treatment: Test compounds (e.g., intranasal Ciclesonide) or vehicle are administered prior to each challenge.
-
Assessment:
-
Nasal Symptoms: The frequency of sneezing and nasal rubbing is counted for 15 minutes immediately after the final OVA challenge.[3]
-
Histology: Nasal mucosal tissues are collected for histological analysis to assess inflammatory cell infiltration (e.g., eosinophils, mast cells) using stains like Hematoxylin and Eosin (H&E) and Toluidine Blue.[3]
-
Serum IgE: Blood is collected to measure total and OVA-specific IgE levels by ELISA.[3]
-
Experimental Workflow: Allergic Rhinitis Model
Caption: Workflow for inducing and assessing allergic rhinitis in a mouse model.
Asthma Mouse Model
Objective: To establish a murine model of allergic asthma to test anti-inflammatory and bronchodilatory compounds.
Protocol:
-
Animals: 6-8 week old male BALB/c mice.
-
Sensitization: Mice are sensitized with two intraperitoneal injections of 20 µg OVA with 2 mg aluminum hydroxide on days 0 and 14.
-
Challenge: On days 24, 26, and 28, mice are challenged with 1% OVA aerosol for 30 minutes.
-
Treatment: Test compounds (e.g., inhaled Budesonide) or vehicle are administered prior to each challenge.
-
Assessment (24-48 hours after final challenge):
-
Airway Hyperresponsiveness (AHR): AHR is measured in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Lungs are lavaged with saline, and the BALF is analyzed for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histology: Lung tissues are fixed, sectioned, and stained (H&E for inflammation, Periodic acid-Schiff for mucus) to assess airway inflammation and remodeling.
-
Atopic Dermatitis Mouse Model
Objective: To induce an atopic dermatitis-like phenotype in mice for evaluating topical and systemic treatments.
Protocol:
-
Animals: 6-8 week old male BALB/c or NC/Nga mice.
-
Sensitization and Challenge: A 20 µL solution of 0.5% 2,4-Dinitrofluorobenzene (DNFB) in an acetone and olive oil mixture (4:1) is applied to the shaved dorsal skin and the right ear on day 0 (sensitization) and then repeatedly on days 7, 14, 21, and 28 (challenge).[6]
-
Treatment: Test compounds (e.g., topical Tacrolimus) or vehicle are applied daily from day 14 to day 28.
-
Assessment:
-
Skin Lesion Severity: The severity of skin lesions (erythema, edema, excoriation, dryness) is scored. Ear thickness is measured with a digital caliper.
-
Scratching Behavior: The number of scratching bouts is counted over a defined period.[6]
-
Histology: Skin biopsies are taken for histological analysis of epidermal thickness and inflammatory cell infiltration.[6]
-
Serum IgE: Blood is collected to measure total IgE levels.[6]
-
Conclusion
While direct preclinical data on the efficacy of this compound in animal models of allergic rhinitis, asthma, and atopic dermatitis is not yet available, its well-characterized mechanism of action provides a strong rationale for its potential therapeutic benefit in these conditions. The established animal models and the data from comparator drugs presented in this guide offer a solid foundation for designing and conducting future cross-validation studies. Such studies will be crucial to definitively determine the therapeutic potential of this compound and its positioning relative to existing treatments for allergic diseases. The multi-target nature of this compound, inhibiting both mast cell degranulation and key Th2 cytokines, suggests it may offer a broad and effective approach to managing the complex pathophysiology of allergic inflammation.
References
- 1. The effects of budesonide on angiogenesis in a murine asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Establishment and characterization of an experimental mouse model of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drugs to Treat Allergy Symptoms: Prescription and OTC Medications [webmd.com]
- 5. In vitro activation of the corticosteroid ciclesonide in animal nasal mucosal homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of scratching behavior associated with allergic dermatitis in mice by tacrolimus, but not by dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Reproducibility of Andolast's Anti-Inflammatory Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the consistency and comparative efficacy of a novel anti-inflammatory agent is paramount. This guide provides an objective comparison of Andolast's performance with established alternatives, supported by available experimental data, and addresses the critical issue of reproducibility.
However, it is crucial to acknowledge the inherent variability in preclinical inflammatory assays. Studies have shown significant inter-laboratory variation in the measurement of cytokines, which can be influenced by the specific assay platforms and protocols used.[1][2][3][4] This underscores the importance of standardized protocols and the need for independent verification of in vitro findings.
Comparative Analysis: this compound vs. Alternatives
To provide a comprehensive overview, this section compares this compound with two widely used anti-inflammatory agents in the context of asthma and allergy: Cromolyn Sodium (a mast cell stabilizer) and Montelukast (a leukotriene receptor antagonist).
Mechanism of Action and Performance Data
| Feature | This compound | Cromolyn Sodium | Montelukast |
| Primary Mechanism | Mast cell stabilizer and inhibitor of pro-inflammatory cytokine synthesis.[1] | Mast cell stabilizer; inhibits the release of histamine and other inflammatory mediators from mast cells.[5][6] | Selective leukotriene receptor antagonist; blocks the action of cysteinyl leukotriene D4. |
| Key Molecular Actions | Blocks calcium ion influx into mast cells, preventing degranulation. Inhibits the synthesis of IL-4 and IL-13.[1] | Inhibits mast cell degranulation triggered by immunological and non-immunological stimuli.[5][6] | Binds with high affinity and selectivity to the CysLT1 receptor, inhibiting the physiologic actions of LTD4. |
| Reported In Vitro Effects | Reduces IL-4 mRNA levels in stimulated T cells by approximately 45%. Reduces expression of epsilon germline transcripts in stimulated PBMCs by about 36%.[2] | Inhibits histamine release from mast cells.[5] | Potent and selective inhibitor of [3H]-LTD4 binding to its receptor. |
| Clinical Efficacy Highlight | Dose-dependent improvement in FEV1 in patients with mild to moderate asthma (p=0.011 vs. placebo in the ANDAST trial).[3] | Effective in the prophylactic management of asthma and allergic rhinitis.[5][6] | Effective in preventing exercise-induced bronchospasm and in the maintenance treatment of asthma. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for ensuring the reproducibility of scientific findings. Below are representative methodologies for key assays used to evaluate the anti-inflammatory effects of compounds like this compound.
Mast Cell Degranulation Assay
This assay assesses the ability of a compound to inhibit the release of inflammatory mediators from mast cells.
Principle: Mast cells are stimulated to degranulate, releasing enzymes such as β-hexosaminidase. The activity of this enzyme in the cell supernatant is measured colorimetrically as an index of degranulation.
General Protocol:
-
Cell Culture: Murine mast cell lines (e.g., MC/9) or primary human mast cells are cultured under appropriate conditions.
-
Sensitization (Optional): For IgE-mediated degranulation, cells are sensitized with anti-DNP IgE overnight.
-
Treatment: Cells are pre-incubated with various concentrations of this compound or a control vehicle for a specified period (e.g., 30-60 minutes).
-
Stimulation: Degranulation is induced by adding a stimulant such as compound 48/80, calcium ionophore A23187, or an antigen (DNP-HSA for sensitized cells).
-
Sample Collection: After incubation (e.g., 30 minutes), the cell suspension is centrifuged, and the supernatant is collected.
-
β-Hexosaminidase Assay:
-
An aliquot of the supernatant is incubated with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer.
-
The reaction is stopped by adding a high pH buffer (e.g., sodium carbonate).
-
The absorbance of the released p-nitrophenol is measured at 405 nm.
-
-
Data Analysis: The percentage of degranulation is calculated relative to a positive control (fully lysed cells). The inhibitory effect of this compound is determined by comparing the degranulation in treated versus untreated, stimulated cells.
IL-4 and IL-13 Inhibition Assay (ELISA)
This assay quantifies the reduction in the secretion of the pro-inflammatory cytokines IL-4 and IL-13 from immune cells.
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of IL-4 or IL-13 in cell culture supernatants.
General Protocol:
-
Cell Culture and Stimulation: Peripheral blood mononuclear cells (PBMCs) or a relevant T-cell line are cultured. The cells are stimulated with agents known to induce cytokine production (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin).
-
Treatment: Cells are co-incubated with the stimulant and various concentrations of this compound or a vehicle control.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for human IL-4 or IL-13.
-
The plate is washed and blocked to prevent non-specific binding.
-
Standards and collected supernatants are added to the wells and incubated.
-
The plate is washed, and a biotinylated detection antibody specific for IL-4 or IL-13 is added.
-
After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
The plate is washed again, and a substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound cytokine.
-
The reaction is stopped with an acid solution, and the absorbance is read at 450 nm.
-
-
Data Analysis: A standard curve is generated using the recombinant cytokine standards. The concentration of IL-4 or IL-13 in the samples is interpolated from this curve. The percentage inhibition by this compound is calculated by comparing cytokine levels in treated versus untreated, stimulated cells.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a clear understanding of this compound's function and evaluation.
Caption: this compound's mechanism of action in mast cells.
Caption: General workflow for anti-inflammatory drug evaluation.
References
- 1. Variability in the Laboratory Measurement of Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. Clinical significance of measuring serum cytokine levels as inflammatory biomarkers in adult and pediatric COVID-19 cases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QUALITY ASSURANCE OF INTRACELLULAR CYTOKINE STAINING ASSAYS: ANALYSIS OF MULTIPLE ROUNDS OF PROFICIENCY TESTING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cromolyn sodium in the treatment of asthma: coming of age in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Andolast's Potential in Steroid-Resistant Asthma: A Comparative Analysis
Executive Summary: Currently, there is a lack of direct clinical or preclinical studies evaluating the efficacy of Andolast specifically in steroid-resistant asthma models. The available data for this compound is derived from trials in patients with mild to moderate asthma. This guide provides a comparative analysis of this compound against established treatments for steroid-resistant asthma by examining its mechanism of action in the context of the pathophysiology of steroid resistance. While direct efficacy data is absent, this guide aims to offer a scientifically grounded perspective for researchers and drug development professionals on the potential, and limitations, of this compound for this challenging patient population.
Comparative Efficacy Data
The following table summarizes the efficacy of this compound in mild to moderate asthma and compares it with the performance of other biologics and add-on therapies commonly used in the management of severe, steroid-resistant asthma. It is crucial to note that the patient populations and study designs for this compound and the comparator drugs are different.
| Treatment (Drug Class) | Patient Population | Key Efficacy Endpoints | Results |
| This compound (Mast Cell Stabilizer, Potassium Channel Opener) | Mild to Moderate Asthma | Change in FEV1 from baseline after 12 weeks | Dose-dependent significant improvement over placebo (p=0.011 for 2, 4, 8 mg doses vs. placebo)[1][2] |
| Reduction in rescue medication use | Significantly reduced compared to placebo[1][2] | ||
| Reduction in asthma exacerbations | Significantly decreased incidence compared to placebo[1][2] | ||
| Mepolizumab (Anti-IL-5 Monoclonal Antibody) | Severe Eosinophilic Asthma (often steroid-resistant) | Reduction in annualized exacerbation rate | Approximately 50% reduction compared to placebo[3]. A real-world study showed a 53.1% relative reduction[4] |
| Improvement in FEV1 | Significant improvements observed in real-world studies[5] | ||
| Benralizumab (Anti-IL-5Rα Monoclonal Antibody) | Severe Eosinophilic Asthma (often steroid-resistant) | Reduction in annualized exacerbation rate | Up to 70% reduction compared to placebo[6] |
| Improvement in FEV1 | Significant increase from baseline (e.g., 26.8% at 52 weeks in one study)[7] | ||
| Oral Corticosteroid (OCS) dose reduction | Median reduction of 75% from baseline[6] | ||
| Azithromycin (Macrolide Antibiotic) | Severe Asthma (including steroid-resistant) | Reduction in exacerbation rate | Reduced from 2.01 to 1.2 exacerbations per person-year compared to placebo in one study[8][9] |
| Improvement in quality of life | Significant improvement noted[8][9] |
Signaling Pathways and Mechanisms of Action
This compound's Mechanism of Action
This compound is understood to have a multi-faceted mechanism of action, primarily as an anti-inflammatory and anti-allergic agent. Its key actions include stabilizing mast cells, which prevents the release of histamine, leukotrienes, and cytokines. It also inhibits the synthesis of pro-inflammatory cytokines like IL-4 and IL-13 and is a potassium channel opener, which may contribute to bronchodilation.[10]
Caption: this compound's dual mechanism of action.
Pathophysiology of Steroid-Resistant Asthma
Steroid resistance in asthma is often characterized by a shift away from the typical Th2-dominant, eosinophilic inflammation to a Th17-dominant, neutrophilic inflammation. Key pathways involved include the IL-17 and IL-33/ILC2 axes, and reduced activity of histone deacetylase 2 (HDAC2), which is crucial for the anti-inflammatory action of corticosteroids.[11][12][13]
References
- 1. Efficacy of this compound in Mild to Moderate Asthma: A Randomized, Controlled, Double-Blind Multicenter Study (The Andast Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of Mepolizumab in the Management of Severe Eosinophilic Asthma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Real-Life Effectiveness of Mepolizumab on Forced Expiratory Flow between 25% and 75% of Forced Vital Capacity in Patients with Severe Eosinophilic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Could Benralizumab Reduce Exacerbation Rates In Asthma Patients? | Consultant360 [consultant360.com]
- 7. Real world effectiveness of benralizumab on respiratory function and asthma control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of azithromycin in severe asthma from the AMAZES randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of azithromycin in severe asthma from the AMAZES randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. Emerging roles and therapeutic implications of HDAC2 and IL-17A in steroid-resistant asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interactions between neutrophils and T-helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mednexus.org [mednexus.org]
Benchmarking Andolast's Safety Profile Against Other Anti-Allergic Agents
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of Andolast, a novel anti-allergic agent, with established treatments for allergic conditions, including montelukast, cetirizine, and cromolyn sodium. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Executive Summary
This compound is an anti-inflammatory and anti-allergic agent under investigation for the treatment of respiratory conditions such as asthma and allergic rhinitis.[1] Its primary mechanism of action involves the stabilization of mast cells by blocking calcium ion influx, which in turn prevents the release of inflammatory mediators.[1] Additionally, this compound has been shown to inhibit the synthesis of pro-inflammatory cytokines like IL-4 and IL-13.[1] Clinical trials have demonstrated this compound's efficacy in improving lung function and reducing asthma exacerbations.[2] While these trials have reported a favorable safety profile, detailed quantitative data on adverse events are not yet widely available in published literature. This guide synthesizes the available information on this compound and compares it with the well-documented safety profiles of other commonly used anti-allergic drugs.
Mechanism of Action
This compound's dual mechanism of targeting both mast cell degranulation and cytokine synthesis suggests a comprehensive approach to managing allergic inflammation.[1]
Figure 1: this compound's inhibitory action on mast cell degranulation and cytokine synthesis.
Comparative Safety Profile
The following table summarizes the known adverse events associated with this compound and the comparator drugs based on available clinical trial data and prescribing information. It is important to note that direct comparative trials of this compound against these agents are limited, and the incidence of adverse events can vary based on the patient population and study design.
| Adverse Event | This compound (Frequency Not Reported) | Montelukast | Cetirizine | Cromolyn Sodium (Inhalation) |
| Neurological | Headache | Headache, dizziness, fatigue, somnolence, psychiatric events (rare) | Somnolence, fatigue, dizziness | Dizziness, headache (infrequent) |
| Respiratory | - | Upper respiratory infection, cough, pharyngitis | Pharyngitis, rhinitis | Throat irritation, cough, bronchospasm (rare) |
| Gastrointestinal | - | Abdominal pain, dyspepsia, nausea | Dry mouth, nausea, abdominal pain | Nausea, unpleasant taste |
| Dermatological | - | Rash | - | Rash (rare) |
Note: The safety profile of this compound is based on preliminary data and may be subject to change as more extensive clinical trial results become available.
Experimental Protocols
Detailed experimental protocols for the safety and toxicology assessment of new anti-allergic drugs are guided by international regulatory bodies. Below are generalized workflows for preclinical and clinical safety evaluations.
Preclinical Toxicology Workflow
Preclinical safety evaluation for inhaled anti-allergic drugs typically follows guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).
Figure 2: Key stages in the preclinical safety assessment of an inhaled anti-allergic drug.
Clinical Trial Safety Assessment Workflow
The clinical evaluation of safety for new drugs for allergic rhinitis and asthma is guided by documents such as the European Medicines Agency's (EMA) "Guideline on the clinical investigation of medicinal products for the treatment of asthma" and "Guideline on the clinical development of medicinal products for the treatment of allergic rhino-conjunctivitis".[3][4]
Figure 3: Phases of clinical development for assessing the safety of a new anti-allergic drug.
Conclusion
References
Independent Validation of Andolast: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of publicly available clinical trial data for Andolast against established alternative treatments for asthma and allergic rhinitis. The information is intended to support independent validation and inform research and drug development efforts.
Comparative Efficacy in Asthma
The primary indication for this compound is the treatment of mild to moderate asthma. Clinical trial data from the ANDAST trial has demonstrated its efficacy in improving lung function and reducing asthma symptoms. This section compares the performance of this compound with other commonly prescribed asthma medications: Montelukast (a leukotriene receptor antagonist), Fluticasone Propionate (an inhaled corticosteroid), and Cromolyn Sodium (a mast cell stabilizer).
Quantitative Data Summary
The following table summarizes the key quantitative outcomes from clinical trials of this compound and its comparators. It is important to note that the data is collated from separate studies with inherent differences in patient populations, study designs, and baseline characteristics, which may limit direct cross-trial comparisons.
| Drug | Trial/Study | Patient Population | Dosage | Treatment Duration | Primary Outcome: Change in FEV1 | Secondary Outcomes |
| This compound | ANDAST Trial | 549 symptomatic patients with mild to moderate asthma | 2 mg, 4 mg, 8 mg t.i.d. | 12 weeks | Dose-dependent significant improvement over placebo (p = 0.011 for overall comparison) | - Significantly increased asthma control days and free days.- Significantly reduced use of rescue medication.- Significantly decreased incidence of asthma exacerbations. |
| Montelukast | Subgroup analysis of a pediatric trial | 87 patients (6-14 years old) with milder asthma (FEV1 > 75% predicted) | 5 mg once daily | 8 weeks | Significant improvement in percentage change from baseline compared to placebo (p = 0.005). | - Significantly improved PEF.- Reduced nocturnal awakenings.- Improved quality of life. |
| Montelukast | Pooled analysis of 7 studies | Adults with mild-to-moderate chronic asthma (baseline FEV1 > 80% or > 75% predicted) | Not specified in abstract | Not specified in abstract | 7-8% improvement from baseline vs. 1-4% for placebo (p ≤ 0.02). | - Increased rescue-free days (22-30% vs. 8-13% for placebo). |
| Fluticasone Propionate | Dose-ranging study | 672 patients with moderate asthma | 50, 100, 200, 400 µg b.i.d. | 4 weeks | Dose-related increase in percent predicted FEV1 (increase per doubling dose = 1.1%). | - Dose-related increases in morning and evening PEFR.- Dose-related reduction in rescue bronchodilator use. |
| Cromolyn Sodium | Double-blind, placebo-controlled trial | 83 adult chronic asthmatics | 1 mg per actuation (MDI) | 10 weeks (double-blind phase) | Significant improvement in FEV1 at each clinic visit compared to placebo (p < 0.05). | - Significant improvement in daily diary symptoms (cough, breathlessness, asthma severity).- Reduced concomitant bronchodilator use. |
Experimental Protocols
Detailed methodologies are crucial for the independent assessment of clinical trial data. Below are summaries of the experimental protocols for the key studies cited.
This compound: The ANDAST Trial
-
Study Design: A multicentered, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 549 adult patients with symptomatic mild or moderate asthma.
-
Intervention: Patients were randomized to receive one of three doses of this compound (2 mg, 4 mg, or 8 mg) administered three times daily (t.i.d.) or a matching placebo.
-
Duration: 12 weeks.
-
Primary Outcome: The primary efficacy endpoint was the change from baseline in the absolute value of Forced Expiratory Volume in one second (FEV1) after 12 weeks of treatment.
-
Secondary Outcomes: Efficacy and safety were also evaluated through Peak Expiratory Flow Rate (PEFR), a daily symptom diary, and a quality of life questionnaire. Other secondary endpoints included the number of asthma control days, rescue medication use, and the incidence of asthma exacerbations.
-
Statistical Analysis: Treatment groups were compared for homogeneity at baseline. A one-way ANOVA with treatment as a fixed effect and baseline values as a covariate was used for the primary analysis of continuous variables. A dose-response methodology was used to compare the three this compound doses with placebo.
Montelukast: Pediatric Asthma Study
-
Study Design: An 8-week multi-center, randomized, double-blind, parallel-group study.
-
Participants: A subgroup of 87 patients aged 6-14 years with milder persistent asthma, defined as a baseline FEV1 of >75% of the predicted value.
-
Intervention: Patients received either montelukast 5 mg or a placebo once daily.
-
Duration: 8 weeks.
-
Primary Outcome: The percentage change in FEV1 from baseline compared with placebo.
-
Secondary Outcomes: Other efficacy endpoints included clinic-measured Peak Expiratory Flow (PEF), number of nocturnal awakenings, and quality of life assessments.
Fluticasone Propionate: Dose-Ranging Study
-
Study Design: A 4-week, multicenter, double-blind, randomized, parallel group study.
-
Participants: 672 patients with moderate asthma who were already receiving inhaled steroid therapy.
-
Intervention: Patients were randomized to one of four doses of inhaled fluticasone propionate (50, 100, 200, or 400 micrograms twice daily) or beclomethasone dipropionate (200 micrograms twice daily).
-
Duration: 4 weeks.
-
Primary Outcome: The study aimed to investigate the dose-effect relationship of fluticasone propionate on lung function.
-
Efficacy Measures: Efficacy was assessed through morning and evening Peak Expiratory Flow Rate (PEFR), clinic lung function tests (including FEV1 and FVC), percentage of symptom-free days, and the use of extra bronchodilators.
Cromolyn Sodium: MDI Efficacy Study
-
Study Design: A double-blind, placebo-controlled, parallel-group study.
-
Participants: 93 subjects with asthma (aged 8 to 58 years) whose condition was well-controlled with cromolyn sodium capsules.
-
Intervention: After a single-blind placebo washout period that induced worsening of asthma, patients were randomized to receive either active cromolyn sodium or placebo via a metered-dose inhaler (MDI).
-
Duration: A 10-week double-blind treatment phase.
-
Efficacy Variables: Efficacy was evaluated using daily diary data (symptoms), physician evaluations, and spirometry (including FEV1).
Signaling Pathways and Mechanism of Action
This compound's therapeutic effect is attributed to its role as a mast cell stabilizer and its ability to inhibit the synthesis of pro-inflammatory cytokines. The following diagrams illustrate the key signaling pathways involved.
This compound's Inhibition of Mast Cell Degranulation
This compound's primary mechanism of action involves the stabilization of mast cells by preventing the influx of calcium ions (Ca2+), a critical step in the degranulation process that releases histamine and other inflammatory mediators.
This compound's Inhibition of Pro-inflammatory Cytokine Synthesis
In addition to stabilizing mast cells, this compound has been shown to inhibit the synthesis of key pro-inflammatory cytokines, IL-4 and IL-13, which are crucial in the inflammatory cascade of allergic asthma.
Experimental Workflow for a Typical Asthma Clinical Trial
The following diagram outlines a generalized workflow for a randomized, placebo-controlled clinical trial investigating a new asthma treatment, based on the protocols reviewed.
Safety Operating Guide
Safe Disposal Protocol for Andolast
Proper disposal of Andolast is critical for ensuring laboratory safety and minimizing environmental impact. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the following procedures is essential for researchers, scientists, and drug development professionals handling this compound.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the handling occurs in a designated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Handling Precautions:
This compound Profile and Hazard Data
This table summarizes key quantitative data for this compound (CAS No. 132640-22-3).
| Property | Value | Source |
| Molecular Formula | C15H11N9O | [1] |
| Molecular Weight | 333.31 g/mol | [2] |
| GHS Hazard Statements | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life with long lasting effects | [1] | |
| GHS Precautionary Code | P501: Dispose of contents/container to an approved waste disposal plant | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe disposal of this compound waste. These procedures are based on the compound's hazardous properties and standard laboratory practices.
Protocol 1: Disposal of Unused or Expired Solid this compound
This protocol applies to pure, solid this compound, including expired product or residual amounts.
-
Segregation: Do not mix this compound waste with other chemical waste unless directed by your institution's Environmental Health and Safety (EHS) department. Keep it separate from incompatible materials like strong acids or bases.[1]
-
Containerization:
-
Place the solid this compound waste in a clearly labeled, sealable hazardous waste container.
-
The container must be in good condition and compatible with the chemical.
-
-
Labeling:
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), the CAS number (132640-22-3), and the relevant hazard pictograms (e.g., "Harmful," "Environmental Hazard").
-
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from drains and sources of ignition, while awaiting pickup.[1]
-
Final Disposal: Arrange for collection by a licensed hazardous waste disposal contractor. The final disposal method must be an approved waste disposal plant, likely involving high-temperature incineration to ensure complete destruction.[1][3]
Protocol 2: Decontamination and Disposal of Contaminated Labware
This protocol covers disposable items such as gloves, weighing paper, pipette tips, and empty vials that are contaminated with this compound.
-
Gross Decontamination: If applicable, remove as much residual this compound as possible.
-
Collection: Place all contaminated disposable items into a designated hazardous waste container. This is often a labeled, lined container or a specific "Trace Waste" sharps container for items like contaminated syringes.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contaminant (this compound).
-
Final Disposal: Dispose of the container through your institution's hazardous waste management program. Do not mix this waste with regular trash or biohazardous waste.
Protocol 3: Disposal of Liquid Solutions Containing this compound
This protocol applies to solutions containing dissolved this compound.
-
Segregation: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed hazardous waste container. Do not pour this compound solutions down the drain due to its high aquatic toxicity.[1]
-
Containerization: Use a compatible, leak-proof container. If using solvents, ensure the container is appropriate for flammable waste.
-
Labeling: Label the container with "Hazardous Waste," list all chemical components including solvents and their approximate concentrations, and affix the relevant hazard pictograms.
-
Storage: Store the sealed liquid waste container in a secondary containment tray or cabinet designed for hazardous liquids.
-
Final Disposal: Arrange for pickup and disposal via your institution's EHS-approved hazardous waste vendor.
Visualizations
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
Disclaimer: These guidelines are for informational purposes. Always consult your institution's specific safety and disposal protocols and the official Safety Data Sheet (SDS) for this compound. Disposal procedures must comply with all local, state, and federal regulations. Contact your Environmental Health and Safety (EHS) department for specific guidance.
References
Personal protective equipment for handling Andolast
This guide provides critical safety, handling, and disposal information for Andolast, a compound identified as an anti-allergic agent with potential applications in asthma research.[1][2] Adherence to these procedures is essential for the safety of laboratory personnel and the protection of the environment.
Chemical and Hazard Information
| Property | Value | Reference |
| Chemical Name | 4-(2H-tetrazol-5-yl)-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide | [3] |
| Molecular Formula | C15H11N9O | [4] |
| Molecular Weight | 333.31 g/mol | [4] |
| CAS Number | 132640-22-3 | [4] |
| GHS Hazard Class | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [4] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [4] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound to minimize exposure through inhalation, skin contact, or ingestion.[5] The following PPE should be worn at all times in the laboratory where this compound is handled:
-
Gloves : Two pairs of powder-free chemotherapy-grade gloves are required.[6][7] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[7] Gloves must be changed every 30-60 minutes, or immediately if they become contaminated or damaged.[5]
-
Gown : A disposable, solid-front protective gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is required.[7][8] Gowns should be changed at the end of a procedure or immediately in the event of a spill.[9]
-
Eye and Face Protection : Chemical safety goggles and a face shield should be worn to protect against splashes.[5][8]
-
Respiratory Protection : For procedures that may generate dust or aerosols, a NIOSH-approved N95 or higher-level respirator is necessary.[10] All work with solid this compound should be conducted in a certified chemical fume hood or other appropriate ventilated enclosure.[11]
Operational Plan for Handling this compound
A systematic workflow is critical to ensure the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, clearly marked with hazard signs.
-
Ensure a certified chemical fume hood is used for all weighing and solution preparation activities to avoid dust and aerosol formation.[4]
-
An eyewash station and safety shower must be readily accessible.[12]
2. Handling Procedures:
-
Before handling, wash hands thoroughly.[7]
-
Don all required PPE as outlined above.
-
When weighing the powdered form, use careful techniques to minimize dust generation.
-
For solution preparation, add the solvent to the solid this compound slowly to avoid splashing.
-
Avoid eating, drinking, or smoking in the designated handling area.[4]
3. Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[4]
-
Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[4]
-
Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[4]
Accidental Release and First Aid Measures
Spill Response:
-
Evacuate and restrict access to the spill area.
-
Wearing full PPE, absorb liquid spills with an inert, non-combustible absorbent material (e.g., diatomite).
-
For solid spills, carefully sweep or vacuum the material and place it in a sealed container for disposal.
-
Decontaminate the spill area and any affected equipment with alcohol.[4]
-
Collect all contaminated materials for disposal as hazardous waste.[4]
First Aid:
-
If Swallowed : Call a poison center or doctor immediately. Rinse mouth with water. Do NOT induce vomiting.[4]
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek prompt medical attention.[4]
-
Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with water.[4]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide respiratory support.[4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Waste Segregation : All waste contaminated with this compound, including unused product, empty containers, contaminated PPE, and spill cleanup materials, must be segregated from other laboratory waste.[13]
-
Waste Containers : Use designated, clearly labeled, and sealed hazardous waste containers.[13] For sharps such as needles or syringes that have contacted this compound, use a designated sharps container which is then placed inside a hazardous waste container.[13]
-
Disposal Method : Dispose of all this compound waste as hazardous chemical waste through an approved waste disposal plant, in accordance with all federal, state, and local regulations.[4] Do not dispose of this compound or its containers in general trash or down the drain.[4]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | C15H11N9O | CID 65970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|132640-22-3|MSDS [dcchemicals.com]
- 5. pppmag.com [pppmag.com]
- 6. pogo.ca [pogo.ca]
- 7. osha.gov [osha.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Safe Handling of Antineoplastic Drugs During Allergy Diagnostic Workup and Desensitization: A Single Experience of the Allergy Department in a Tertiary Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 12. aldon-chem.com [aldon-chem.com]
- 13. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
